2,5-Bis(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16)17/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZMLRIREADJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381266 | |
| Record name | 2,5-bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196083-18-8 | |
| Record name | 2,5-bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,5-Bis(trifluoromethyl)phenylboronic acid, a fluorinated organoboron compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the 2,5-isomer, this guide also incorporates data from its close structural isomers, 2,4-Bis(trifluoromethyl)phenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid, to provide a broader understanding of its expected characteristics and reactivity.
Core Properties
This compound is a white crystalline solid. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its chemical and physical properties, enhancing its Lewis acidity and modulating its reactivity in cross-coupling reactions.
Physicochemical Data
Quantitative data for this compound and its isomers are summarized in the tables below for easy comparison.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 196083-18-8[1] |
| Molecular Formula | C₈H₅BF₆O₂[1] |
| Molecular Weight | 257.9 g/mol [1] |
| Property | This compound | 2,4-Bis(trifluoromethyl)phenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid |
| Melting Point | No data available | 110-117 °C | 217-220 °C |
| Appearance | White Crystalline Solid (inferred) | Crystals | Powder |
| Purity | ≥98%[1] | ≥95% | ≥95% |
| pKa | No data available | 7.40±0.58 (Predicted) | No data available |
| Solubility | Soluble in polar organic solvents (e.g., Methanol); poorly soluble in nonpolar solvents (e.g., hexanes) (inferred) | Soluble in Methanol | Soluble in Methanol |
Spectroscopic Data
| Spectroscopy | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons will be observed, with those directly attached to the trifluoromethyl groups appearing as quartets due to C-F coupling. The carbon attached to the boronic acid group will also be identifiable. |
| ¹⁹F NMR | Two distinct signals are expected for the two different trifluoromethyl groups on the aromatic ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹) are anticipated. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ or related fragments would be observed. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and application of this compound, based on established procedures for analogous fluorinated phenylboronic acids.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of arylboronic acids is through a Grignard reaction, followed by quenching with a borate ester and acidic workup.
Workflow for the Synthesis of this compound
Caption: Grignard-based synthesis of this compound.
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 1-bromo-2,5-bis(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the reaction, which is maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.
-
Borylation: In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C. The prepared Grignard reagent is then transferred via cannula to the cold trimethyl borate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The electron-withdrawing nature of the trifluoromethyl groups can enhance the reactivity of the boronic acid.
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Logical Relationships and Applications
The unique properties of this compound, primarily driven by the two trifluoromethyl groups, make it a valuable building block in several areas of chemical research and development.
Logical Relationship of Properties to Applications
Caption: Relationship between properties and applications.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows this molecule to participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
-
Pharmaceutical Synthesis: The introduction of trifluoromethyl groups into drug candidates is a common strategy to improve metabolic stability, bioavailability, and binding affinity. This compound serves as a key building block for introducing the 2,5-bis(trifluoromethyl)phenyl moiety into complex pharmaceutical intermediates.
-
Materials Science: The unique electronic and physical properties conferred by the fluorine atoms make this compound an attractive component for the synthesis of advanced materials, such as liquid crystals and polymers with tailored properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. As more experimental data becomes available, a more detailed and precise understanding of this compound's properties and reactivity will emerge.
References
Synthesis of 2,5-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a robust and widely applicable synthesis route for 2,5-Bis(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established formation of an organometallic intermediate followed by borylation.
Synthetic Pathway Overview
The principal and most effective method for the synthesis of this compound involves a two-step process. The synthesis commences with the formation of a Grignard reagent from 1-bromo-2,5-bis(trifluoromethyl)benzene. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid. This approach offers a good balance of reactivity, yield, and operational safety.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous fluorinated and trifluoromethylated phenylboronic acids.[1][2] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
2.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-Bromo-2,5-bis(trifluoromethyl)benzene | C₈H₃BrF₆ | 293.01 | 328-70-1 | Starting material |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | For Grignard reagent formation |
| Iodine | I₂ | 253.81 | 7553-56-2 | Initiator for Grignard reaction |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Solvent, must be dry |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 121-43-7 | Boron source |
| Hydrochloric Acid (10% aqueous solution) | HCl | 36.46 | 7647-01-0 | For workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
2.2. Step-by-Step Procedure
2.2.1. Preparation of the Grignard Reagent: 2,5-Bis(trifluoromethyl)phenylmagnesium Bromide
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen to ensure all moisture is removed.
-
Magnesium turnings (1.1 equivalents) are added to the flask, followed by a single crystal of iodine to initiate the reaction.
-
Anhydrous THF is added to the flask to just cover the magnesium turnings.
-
A solution of 1-bromo-2,5-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is prepared and transferred to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
2.2.2. Borylation and Workup
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is prepared.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, ensuring the internal temperature is maintained below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
The reaction is quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid at 0 °C until the solution becomes acidic (pH ~1-2).
-
The mixture is stirred for 30 minutes at room temperature to ensure complete hydrolysis.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
2.3. Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel to yield a white to off-white solid.
Data Presentation
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Theoretical Yield | Based on 100% conversion of 1-bromo-2,5-bis(trifluoromethyl)benzene | Calculated from the stoichiometry of the reaction. |
| Expected Yield | 70-85% | Yields can vary based on reaction scale, purity of reagents, and reaction conditions. |
| Purity | >95% | After purification by recrystallization or column chromatography. |
Mandatory Visualizations
Caption: Grignard-based synthesis of this compound.
Caption: Logical workflow of this compound synthesis.
References
An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzeneboronic Acid (CAS No. 196083-18-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Bis(trifluoromethyl)benzeneboronic acid (CAS No. 196083-18-8), a key building block in modern organic synthesis and drug discovery. This document details its chemical structure, properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active compounds.
Core Chemical Identity and Properties
2,5-Bis(trifluoromethyl)benzeneboronic acid is an organoboron compound characterized by a benzene ring substituted with a boronic acid group and two trifluoromethyl groups. These electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the molecule, making it a valuable reagent in various chemical transformations.
| Property | Value |
| CAS Number | 196083-18-8 |
| IUPAC Name | [2,5-bis(trifluoromethyl)phenyl]boronic acid |
| Molecular Formula | C₈H₅BF₆O₂ |
| Molecular Weight | 257.93 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Synonyms | 2,5-Bis(trifluoromethyl)phenylboronic acid |
Synthesis of Arylboronic Acids: A Representative Protocol
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzeneboronic Acid
-
Step 1: Borylation of the Arene
-
In a glove box, a reaction flask is charged with 1,3-bis(trifluoromethyl)benzene (1.55 mL, 10.0 mmol), pinacol borane (3.17 g, 14.8 mmol), [Ir(COD)(OMe)]₂ (6.1 mg, 9.2 µmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (5.3 mg, 20 µmol).
-
Tetrahydrofuran (10.0 mL) is added to dissolve the mixture.
-
The reaction flask is sealed, removed from the glove box, and heated at 80°C for 16 hours in a sealed container.
-
After cooling to room temperature, the solution is transferred to a round-bottom flask and diluted with 4.0 mL of water to yield a solution of the arylboronic ester.
-
-
Step 2: Hydrolysis to the Boronic Acid
-
Sodium periodate (3.17 g, 14.8 mmol) is added to the arylboronic ester solution, and the mixture is stirred for 15 minutes.
-
A 1M hydrochloric acid solution (10 mL) is added, and the mixture is stirred at room temperature for 4 hours.
-
The resulting mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with water (10 mL) and then with brine (2 x 20 mL).
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the final boronic acid product.
-
Application in Drug Discovery: The Case of Dutasteride
The 2,5-bis(trifluoromethyl)phenyl moiety is a critical component of the drug Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Although Dutasteride synthesis typically utilizes 2,5-bis(trifluoromethyl)aniline rather than the corresponding boronic acid, this application highlights the pharmacological importance of this particular substitution pattern.
Mechanism of Action of Dutasteride
Dutasteride functions by inhibiting both type I and type II isoforms of the 5α-reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2][3] By blocking this conversion, dutasteride significantly reduces circulating and intraprostatic levels of DHT, thereby mitigating its effects on prostate growth and hair follicle miniaturization.[2][4]
Experimental Protocol: Synthesis of Dutasteride
The following is a representative one-pot procedure for the synthesis of Dutasteride, demonstrating the incorporation of the 2,5-bis(trifluoromethyl)phenyl group.
-
A suspension of 3-oxo-4-aza-5α-androst-1-ene-17-β-carboxylic acid (5 g, 15.75 mmol) in dry acetonitrile (85 mL) is cooled to -20°C.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.35 mL, 15.75 mmol) and methanesulfonyl chloride (1.35 mL, 17.33 mmol) are added. The reaction to form the mixed sulfonic-carboxylic anhydride is complete in approximately 15 minutes.
-
Boron trifluoride etherate (2.02 mL, 12.60 mmol) and 2,5-bis(trifluoromethyl)aniline (2.46 mL, 15.75 mmol) are then added.
-
The reaction mixture is heated under reflux (76-78°C) for 4 hours. Reaction completion can be monitored by HPLC.
-
After cooling, the solution is concentrated in vacuo.
-
The organic residue is dissolved in ethyl acetate (100 mL) and washed with 5% NaHCO₃ solution (3 x 35 mL) until the pH is approximately 8.5.
-
The organic solution is then washed with 0.1N hydrochloric acid (2 x 20 mL) and water (4 x 35 mL).
-
The resulting solution is concentrated in vacuo.
-
The solid is dissolved in acetonitrile (92 mL) at reflux, cooled to 0°C for 1 hour, filtered, and washed with acetonitrile (5 mL).
-
The wet solid is dried at 60°C to a constant weight to yield Dutasteride (yield: ~70%).[5]
Quantitative Biological Activity Data
The 2,5-bis(trifluoromethyl)phenyl moiety has been incorporated into various molecular scaffolds to explore their biological activities. A recent study synthesized and evaluated a series of ferulate derivatives for their inhibitory activity against human steroid 5α-reductase type-1 (SRD5A1). The half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Compound | Substituent Pattern | SRD5A1 IC₅₀ (µM) |
| 10a | 2',5'-bis(trifluoromethyl)phenyl ferulate | 8.50 ± 0.30 |
| 10b | 3',4'-bis(trifluoromethyl)phenyl ferulate | 10.06 ± 1.82 |
| 10c | 3',5'-bis(trifluoromethyl)phenyl ferulate | 8.05 ± 0.47 |
These results demonstrate that the inclusion of the bis(trifluoromethyl)phenyl group can lead to potent inhibition of SRD5A1, with the 2',5'-disubstituted analog showing significant activity.[6]
Conclusion
2,5-Bis(trifluoromethyl)benzeneboronic acid is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the 2,5-bis(trifluoromethyl)phenyl moiety into target molecules. This structural motif is of significant interest in drug discovery, as exemplified by its presence in the 5α-reductase inhibitor, Dutasteride. The unique electronic properties conferred by the trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of small molecules, making this building block a continued focus for the development of novel therapeutics.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Strong-Arm Tactics on Phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a phenylboronic acid scaffold profoundly alters its electronic properties, with significant implications for its reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key chemical and biological pathways. Understanding these structure-property relationships is critical for the rational design of novel therapeutics, catalysts, and advanced materials.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This is a consequence of the high electronegativity of the fluorine atoms. Unlike substituents with lone pairs, the CF₃ group does not participate in resonance donation (+R) and is considered to have only an electron-withdrawing resonance effect (-R), though the inductive effect is dominant. This powerful electron-withdrawing nature significantly influences the acidity and reactivity of the boronic acid moiety.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group can be quantified through acidity constants (pKa) and Hammett substituent constants (σ).
Acidity (pKa) of Trifluoromethyl-Substituted Phenylboronic Acids
The Lewis acidity of the boronic acid, its ability to accept a hydroxide ion to form a tetrahedral boronate species, is a key parameter. The pKa of a phenylboronic acid is a measure of this acidity. The strong electron-withdrawing nature of the CF₃ group is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa value. However, the position of the substituent on the phenyl ring plays a crucial role, introducing steric factors that can counteract the electronic effects.
| Substituent | Position | pKa |
| -CF₃ | ortho- | 9.45 ± 0.01 |
| meta- | 7.88 ± 0.01 | |
| para- | 7.82 ± 0.01 | |
| -H | - | ~8.8 |
| -F | ortho- | 7.89 ± 0.01 |
| meta- | 8.09 ± 0.01 | |
| para- | 8.77 ± 0.01 | |
| -OCH₃ | ortho- | 9.31 ± 0.02 |
| meta- | 8.46 | |
| -OCF₃ | ortho- | 9.51 ± 0.04 |
| meta- | 7.79 ± 0.02 | |
| para- | 8.11 ± 0.04 |
Data compiled from references[1][2].
As the data indicates, meta- and para- trifluoromethyl substitution significantly increases the acidity (lowers the pKa) of phenylboronic acid compared to the unsubstituted parent compound.[1][2] This is a direct consequence of the electron-withdrawing inductive effect of the CF₃ group, which stabilizes the resulting negative charge on the boronate anion.
Interestingly, the ortho-trifluoromethylphenylboronic acid is a weaker acid than its meta and para isomers and even slightly weaker than unsubstituted phenylboronic acid.[1] This is attributed to steric hindrance from the bulky CF₃ group in the ortho position, which impedes the transition from a trigonal planar boronic acid to a tetrahedral boronate anion upon hydroxide binding.[3][4]
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (meta) | σ (para) |
| -CF₃ | 0.43 | 0.54 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
Data compiled from reference[5].
The Hammett constants for the trifluoromethyl group are positive and relatively large, confirming its strong electron-withdrawing character, particularly when in the para position.[5] This aligns with the observed increase in acidity of meta- and para- trifluoromethyl-substituted phenylboronic acids.
Spectroscopic and Structural Characterization
The electronic perturbations caused by the trifluoromethyl group are also reflected in the spectroscopic and structural properties of these molecules.
NMR Spectroscopy
-
¹⁹F NMR: The chemical shift of the fluorine nuclei in the CF₃ group is sensitive to the electronic environment of the phenyl ring. The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, and its chemical shift can provide insights into the electron density of the aromatic ring.
-
¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state and electronic environment. For trigonal planar phenylboronic acids, the ¹¹B NMR chemical shift is typically in the range of 27-30 ppm.
-
¹H and ¹³C NMR: The electron-withdrawing nature of the CF₃ group leads to a downfield shift of the signals for the aromatic protons and carbons, particularly those closer to the substituent.
X-ray Crystallography
Single-crystal X-ray diffraction studies provide precise information about the molecular geometry, including bond lengths and angles. In the solid state, trifluoromethyl-substituted phenylboronic acids often form hydrogen-bonded dimers. The C-B bond length and the geometry around the boron atom can be influenced by the electronic effects of the CF₃ group. For instance, a stronger electron-withdrawing group can lead to a slight shortening of the C-B bond.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the phenylboronic acid with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
Materials and Equipment:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
Trifluoromethyl-substituted phenylboronic acid sample
-
Solvent (e.g., water, or a mixed solvent system like ethanol-water for sparingly soluble compounds)
-
Inert gas (e.g., nitrogen or argon) to purge the solution and prevent interference from atmospheric CO₂.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a known amount of the phenylboronic acid and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with an inert gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and a plateau is reached.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The pKa is determined as the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve or by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.
Determination of pKa by Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffer solutions with known pH values covering the expected pKa range.
-
Stock solution of the trifluoromethyl-substituted phenylboronic acid in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare a series of buffer solutions with constant ionic strength and varying pH values.
-
Prepare a stock solution of the phenylboronic acid.
-
For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH.
-
The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.
Visualizing Key Pathways and Workflows
Suzuki-Miyaura Coupling Reaction Mechanism
Trifluoromethyl-substituted phenylboronic acids are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The electron-withdrawing CF₃ group can influence the rate of transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for pKa Determination by Potentiometric Titration
A logical workflow ensures accurate and reproducible pKa measurements.
Caption: Workflow for pKa determination by potentiometric titration.
Inhibition of Bacterial Leucyl-tRNA Synthetase (LeuRS)
Some trifluoromethyl-substituted phenylboronic acids have shown antibacterial activity by inhibiting essential bacterial enzymes. One such target is leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.
Caption: Inhibition of bacterial protein synthesis via LeuRS by a CF₃-phenylboronic acid.
Conclusion
The electronic effects of the trifluoromethyl group on phenylboronic acid are profound and multifaceted. Its strong electron-withdrawing nature significantly enhances the acidity of meta- and para-substituted isomers, a property that can be finely tuned by positional changes. These electronic perturbations are reflected in their spectroscopic characteristics and reactivity, particularly in important synthetic transformations like the Suzuki-Miyaura coupling. For drug development professionals, the ability of the CF₃ group to modulate acidity and engage in specific interactions with biological targets, such as bacterial enzymes, opens up new avenues for the design of potent and selective therapeutic agents. A thorough understanding of these fundamental principles is therefore indispensable for leveraging the full potential of trifluoromethyl-substituted phenylboronic acids in science and technology.
References
The Ascendant Role of Fluorinated Boronic Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's therapeutic potential. When combined with the versatile boronic acid functional group, a unique class of compounds emerges with significant promise for the development of novel therapeutics. This in-depth technical guide explores the core principles, synthesis, and application of fluorinated boronic acids in drug discovery, providing researchers with the foundational knowledge to leverage these remarkable molecules.
Introduction: The Synergistic Advantage of Fluorine and Boronic Acids
The prevalence of organofluorine compounds in pharmaceuticals is a testament to the transformative impact of fluorine on drug design.[1][2][3][4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a drug's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[5][6][7] By blocking metabolically labile sites, fluorine can protect a drug from enzymatic degradation, thereby improving its bioavailability and in vivo half-life.[5][8]
Boronic acids, characterized by a carbon-boron bond, are highly valued for their versatility in chemical synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction facilitates the efficient formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in many pharmaceuticals.[10] Beyond their synthetic utility, boronic acids can act as potent enzyme inhibitors by forming reversible covalent bonds with active site residues.[11]
The strategic combination of these two functionalities in fluorinated boronic acids creates a class of compounds with enhanced therapeutic potential. The electron-withdrawing nature of fluorine can modulate the electronic properties of the boronic acid, influencing its reactivity and the properties of the final drug molecule.[5][12]
Physicochemical Properties and Their Impact on Drug Design
The introduction of fluorine atoms onto the aromatic ring of a phenylboronic acid has a significant impact on its acidity (pKa). This is a critical parameter in drug design as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The electron-withdrawing nature of fluorine generally increases the acidity of phenylboronic acids (lowers the pKa). The magnitude of this effect is dependent on the position and number of fluorine substituents.
| Compound | pKa |
| Phenylboronic Acid | 8.83 |
| 2-Fluorophenylboronic Acid | 7.74 |
| 3-Fluorophenylboronic Acid | 8.37 |
| 4-Fluorophenylboronic Acid | 8.77 |
| 2,6-Difluorophenylboronic Acid | 6.88 |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | 6.90 |
| Data compiled from literature sources. |
Synthesis of Fluorinated Boronic Acids
The synthesis of fluorinated boronic acids is a critical step in their application to drug discovery. Several methods have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common strategy for the synthesis of fluorinated arylboronic acids involves the reaction of a fluorinated aryl halide with an organolithium reagent to form an aryllithium intermediate, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired fluorinated boronic acid.
Detailed Experimental Protocols
This protocol describes the synthesis of 2,6-difluorophenylboronic acid from 1-bromo-2,6-difluorobenzene.
Materials:
-
1-Bromo-2,6-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
A flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2,6-difluorobenzene (1.0 eq) dissolved in anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford 2,6-difluorophenylboronic acid as a white solid.[4][13][14][15]
This protocol outlines the synthesis of 4-fluoro-2-methylphenylboronic acid.[3][6][16]
Materials:
-
1-Bromo-4-fluoro-2-methylbenzene
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Trimethyl borate
-
2 M Sulfuric acid
-
Pentane
Procedure:
-
A flame-dried round-bottom flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine under a nitrogen atmosphere.
-
A solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.
-
The reaction mixture is refluxed for 2 hours and then cooled to room temperature.
-
The Grignard solution is then added dropwise to a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether at -78 °C.
-
The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with 2 M sulfuric acid at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid is washed with pentane to yield 4-fluoro-2-methylphenylboronic acid.
Application in Drug Discovery: Targeting the Proteasome
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and is a validated target for cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[10] The boronic acid moiety of bortezomib reversibly binds to the active site of the 26S proteasome, leading to an inhibition of its chymotrypsin-like activity and subsequent induction of apoptosis in cancer cells.
The NF-κB Signaling Pathway and Bortezomib's Mechanism of Action
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating cell survival, proliferation, and inflammation. In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting tumor cell survival. Bortezomib's therapeutic effect is, in part, attributed to its ability to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.
Impact of Fluorination on Proteasome Inhibitory Activity
The introduction of fluorine into dipeptidyl boronic acid proteasome inhibitors can significantly enhance their potency. A structure-activity relationship (SAR) study of bortezomib analogs revealed that the presence of a fluorine atom at the 3-position of the phenylalaninol-derived moiety was favorable for inhibitory activity.
| Compound | R Group | 20S Proteasome IC50 (nM) |
| Bortezomib | H | 7.05 |
| Analog 15 | 3-F | 4.60 |
| IC50 values for the chymotrypsin-like activity of the human 20S proteasome. Data from a study on dipeptidyl boronic acid proteasome inhibitors.[9] |
This enhanced activity highlights the potential of fluorination as a strategy to develop more potent proteasome inhibitors for cancer therapy.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a new fluorinated boronic acid-based drug candidate follows a logical workflow, from the initial synthesis of the compound to its biological evaluation.
Proteasome Activity Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Test compound (fluorinated boronic acid)
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the purified 20S proteasome, and either the test compound, positive control, or vehicle control (for uninhibited activity).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a microplate reader.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[1][8][9][10]
Conclusion
Fluorinated boronic acids represent a promising class of molecules in the landscape of modern drug discovery. The strategic incorporation of fluorine can significantly enhance the physicochemical and pharmacological properties of boronic acid-based drugs. As our understanding of the nuanced effects of fluorination deepens and synthetic methodologies continue to advance, the development of novel and more effective fluorinated boronic acid therapeutics for a range of diseases is a tangible and exciting prospect. This guide provides a foundational overview for researchers and scientists to explore and harness the potential of these remarkable compounds in their drug discovery endeavors.
References
- 1. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Trifluoromethylated Boronic Acids: A Technical Guide to Synthesis and Therapeutic Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the versatile reactivity of boronic acids, a powerful class of chemical building blocks emerges: trifluoromethylated boronic acids. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of these compounds, with a particular focus on their role as potent enzyme inhibitors in drug development.
Synthetic Methodologies for Trifluoromethylated Boronic Acids
The development of synthetic routes to trifluoromethylated boronic acids has been a key area of research, leading to a variety of methods for accessing arylated, alkylated, and allylated versions of these compounds.
Copper-Catalyzed Trifluoromethylation of Aryl- and Vinylboronic Acids
A prevalent method for the synthesis of trifluoromethylated arenes and olefins involves the copper-catalyzed cross-coupling of aryl- and vinylboronic acids with a trifluoromethyl source. Togni's reagent is a commonly employed electrophilic trifluoromethylating agent in these reactions.
Table 1: Copper-Catalyzed Trifluoromethylation of Aryl- and Vinylboronic Acids with Togni's Reagent
| Entry | Boronic Acid Substrate | Product | Yield (%) |
| 1 | Phenylboronic acid | Trifluoromethylbenzene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 92 |
| 3 | 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 78 |
| 4 | 2-Naphthylboronic acid | 2-(Trifluoromethyl)naphthalene | 80 |
| 5 | (E)-Styrylboronic acid | (E)-(Trifluoromethyl)styrene | 75 |
| 6 | Thiophen-2-ylboronic acid | 2-(Trifluoromethyl)thiophene | 65 |
Yields are isolated yields. Reaction conditions typically involve a copper(I) catalyst, a ligand such as 1,10-phenanthroline, a base (e.g., K₂CO₃), and a solvent like diglyme at elevated temperatures.
Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
-
To a dry reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), Togni's reagent (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous diglyme (5 mL) via syringe.
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
Asymmetric Synthesis of Chiral α-Trifluoromethyl Boronic Acids
The synthesis of chiral α-trifluoromethylated boronic acids is of significant interest for the development of stereochemically defined drug candidates. An organocatalytic approach utilizing BINOL catalysts for the reaction of organoboronates with α-trifluoromethyldiazomethane has proven effective.
Table 2: Organocatalytic Asymmetric Homologation for the Synthesis of Chiral α-Trifluoromethyl Boronates
| Entry | Organoboronate Substrate | Product Enantiomeric Excess (ee, %) | Isolated Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 98 | 85 |
| 2 | 4-Methylphenylboronic acid pinacol ester | 97 | 88 |
| 3 | 4-Chlorophenylboronic acid pinacol ester | 99 | 82 |
| 4 | Naphthalen-2-ylboronic acid pinacol ester | 96 | 79 |
| 5 | Thiophen-3-ylboronic acid pinacol ester | 95 | 75 |
Yields and enantiomeric excess are for the resulting α-trifluoromethyl boronate esters. The reaction is typically catalyzed by a BINOL derivative.
Experimental Protocol: Organocatalytic Synthesis of Chiral α-Trifluoromethyl Boronates
-
In a glovebox, to a flame-dried Schlenk tube, add the organoboronate (0.5 mmol) and the BINOL-derived catalyst (0.05 mmol, 10 mol%).
-
Add anhydrous dichloromethane (DCM, 2.5 mL).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of α-trifluoromethyldiazomethane in DCM (0.6 mmol in 1.0 mL DCM) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral α-trifluoromethyl boronate.
Application in Drug Development: Enzyme Inhibition
A primary application of trifluoromethylated boronic acids in drug development is their function as potent and often reversible inhibitors of various enzymes, particularly proteases and β-lactamases. The boronic acid moiety acts as a transition-state analog, forming a covalent bond with a key active site residue (e.g., serine or threonine), while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Inhibition of Serine β-Lactamases
Bacterial resistance to β-lactam antibiotics, largely due to the activity of β-lactamase enzymes, is a major global health threat. Trifluoromethylated boronic acids have emerged as promising inhibitors of these enzymes.
Table 3: Inhibitory Activity of Trifluoromethylated Boronic Acids against β-Lactamases
| Compound | Target Enzyme | Inhibition Constant (Kᵢ, nM) |
| Trifluoromethylphenylboronic acid | AmpC β-Lactamase | 150 |
| 3-(Trifluoromethyl)phenylboronic acid | CTX-M-15 β-Lactamase | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | KPC-2 Carbapenemase | 220 |
Kᵢ values are indicative and can vary based on assay conditions.
The mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the electrophilic boron atom of the boronic acid. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of β-lactam hydrolysis and effectively blocking the enzyme's catalytic activity.
Inhibition of the Proteasome
The proteasome is a critical cellular machine responsible for protein degradation and is a validated target in cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor. The incorporation of a trifluoromethyl group into boronic acid inhibitors can enhance their potency and cellular uptake.
The inhibitory mechanism is analogous to that of β-lactamase inhibition, with the N-terminal threonine residue of the proteasome's active site acting as the nucleophile that attacks the boron atom.
Conclusion
Trifluoromethylated boronic acids represent a versatile and powerful class of molecules with significant applications in organic synthesis and drug discovery. The development of robust synthetic methods has made these compounds more accessible for research and development. Their ability to act as potent enzyme inhibitors, particularly for challenging targets like β-lactamases and the proteasome, underscores their importance for the future of medicinal chemistry. Further exploration of their structure-activity relationships and the development of new synthetic methodologies will undoubtedly lead to the discovery of novel and effective therapeutic agents.
Literature review of polyfluorinated arylboronic acids
An In-depth Guide to Polyfluorinated Arylboronic Acids: Synthesis, Properties, and Applications
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] When combined with the versatile reactivity of arylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, polyfluorinated arylboronic acids emerge as powerful and highly sought-after building blocks.[1][4] These reagents provide a reliable method for introducing polyfluorinated aryl moieties into complex molecular architectures, paving the way for novel pharmaceuticals, advanced polymers, and other high-performance materials.[5][6]
This technical guide provides a comprehensive literature review of polyfluorinated arylboronic acids, focusing on their synthesis, key physicochemical properties, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique compounds in their work.
Synthesis of Polyfluorinated Arylboronic Acids
The synthesis of arylboronic acids is a well-established field, but the presence of multiple fluorine atoms introduces specific challenges, most notably the propensity for protodeboronation under basic conditions.[7][8] Consequently, reaction conditions must be carefully optimized. The Suzuki-Miyaura cross-coupling reaction is a primary method, though other techniques like iridium-catalyzed borylation of arenes also provide effective routes.[7][9]
A general workflow for the synthesis and isolation of these compounds is depicted below.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is the most widely used method for constructing C(sp²)–C(sp²) bonds and is frequently employed for synthesizing fluorinated biaryls.[7][10] However, polyfluorinated arylboronic acids are challenging coupling partners due to their rapid decomposition.[7] To circumvent this, specialized palladium precatalysts and optimized reaction conditions have been developed that allow the coupling to proceed efficiently at room temperature with short reaction times.[7]
Table 1: Selected Suzuki-Miyaura Reaction Conditions and Yields for Polyfluorinated Biphenyl Synthesis
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Pentafluorophenylboronic acid | Precatalyst 9 (2) | 0.5 M aq. K₃PO₄ | THF | RT | <30 | 93 | [7] |
| 4-Bromobenzonitrile | Pentafluorophenylboronic acid | Pd(PPh₃)₄/Ag₂O | CsF | DMF | 100 | 12h | >90 | [11] |
| 1-Bromo-3,5-difluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | Buchwald Palladacycle | K₃PO₄ | Toluene/H₂O | 100 | 16h | 85 | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | - | 51 |[10] |
Physicochemical Properties
The introduction of multiple fluorine atoms significantly alters the electronic and physical properties of arylboronic acids.
-
Lewis Acidity: Fluorine atoms are strongly electron-withdrawing, which generally increases the Lewis acidity of the boronic acid group.[12][13] This enhanced acidity is crucial for applications in sensing, as it facilitates the binding of cis-diols, like sugars, at physiological pH.[12] For example, the presence of a trifluoromethyl group results in a considerable rise in acidity compared to non-fluorinated analogues.[12]
-
Stability: A major challenge with polyfluorinated arylboronic acids, especially those with ortho-fluorine substituents, is their instability and tendency to undergo protodeboronation, particularly under the basic conditions required for Suzuki-Miyaura coupling.[8][11] This has led to the development of more stable derivatives, such as potassium trifluoroborate salts, for use in these reactions.[11]
-
Spectroscopic Features: NMR spectroscopy is a key tool for characterization.
-
¹⁹F NMR: The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring. For instance, in a study of perfluoro-m-xylene derivatives, distinct signals were observed for fluorine atoms at different positions, with coupling constants providing further structural information.[14]
-
¹¹B NMR: This technique is used to probe the environment of the boron atom. In a study of (trifluoromethoxy)phenylboronic acids, ¹¹B NMR was used alongside other spectroscopic methods for full characterization.[13][15]
-
Mass Spectrometry: High-resolution mass spectrometry is essential for identifying and confirming the structure of novel polyfluorinated species.[16]
-
Table 2: Physicochemical Data for Selected Fluorinated Phenylboronic Acids
| Compound | pKₐ | Key ¹⁹F NMR Shifts (ppm) | Key ¹¹B NMR Shifts (ppm) | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethoxy)phenylboronic acid | 8.95 (potentiometric) | -58.3 | 29.3 | [13] |
| 3-(Trifluoromethoxy)phenylboronic acid | 8.01 (potentiometric) | -58.2 | 29.1 | [13] |
| 4-(Trifluoromethoxy)phenylboronic acid | 8.23 (potentiometric) | -58.3 | 29.2 | [13] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 6.45 (spectrophotometric) | -62.9 | - |[12] |
Key Reactions and Applications
Polyfluorinated arylboronic acids are versatile intermediates with broad applications, primarily in drug discovery and materials science.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has seen a steady increase, with five boronic acid drugs approved by the FDA and others in clinical trials as of 2020.[17] The polyfluorinated variants are of particular interest.
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analogue, forming a reversible covalent bond with catalytic serine, threonine, or cysteine residues in enzyme active sites.[18][19] This makes them potent inhibitors of enzymes like proteasomes and serine proteases.[18][20] The addition of fluorine can enhance binding affinity and improve pharmacokinetic profiles.[3][5]
-
PET Imaging: Arylboronic acids are valuable precursors for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET).[21] Copper-mediated radiofluorination of arylboronic acids provides an effective method for producing these imaging agents, which are used to quantify receptors and transporters in the brain and other tissues.[12][21]
Table 3: Biological Activity of Selected Boronic Acid-Based Compounds
| Compound Class | Target Enzyme(s) | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| Dipeptidyl boronic acids | Proteasome | 3D-QSAR study | Promising inhibitory activity | [4] |
| Phosphinic acid-based inhibitors | Polyglutamylase TTLL7 | IC₅₀ | 150 µM | [22] |
| (Trifluoromethoxy)phenylboronic acids | Escherichia coli & Bacillus cereus | Antibacterial | Moderate potency | [13][15] |
| Boronic acid derivatives | Serine proteases, HDACs | Review | Various inhibitors developed |[18][19] |
The catalytic cycle of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for creating these bioactive molecules, is illustrated below.
Applications in Materials Science
Polyfluorinated arylboronic acids serve as key monomers in the synthesis of high-performance fluoropolymers. These materials, such as poly(aryl ether)s, exhibit high thermal stability (high glass transition temperatures, Tg) and mechanical strength, making them suitable for applications in aerospace and electronics.[6] The Pd(0)-catalyzed cross-coupling reaction of a difunctional monomer like 4-fluoro-3-trifluoromethyl phenyl boronic acid is a critical step in creating the polymer backbone.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Polyfluorophenylboronic Acids with Aryl Chlorides
This protocol is adapted from the work of Buchwald and co-workers.[7]
-
Reagents and Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (ArCl, 1 mmol), the polyfluorophenylboronic acid (1.5 mmol), and the palladium precatalyst (e.g., 13 in the cited paper, 2 mol %).
-
Solvent and Base Addition: The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Degassed THF (2 mL) is added, followed by degassed 0.5 M aqueous K₃PO₄ (4 mL).
-
Reaction: The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 30 minutes). Reaction progress can be monitored by GC-MS or TLC.
-
Workup: Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired polyfluorinated biphenyl product.
Protocol 2: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Acid
This protocol is a generalized representation based on described methods.[21]
-
¹⁸F-Fluoride Preparation: Cyclotron-produced [¹⁸F]fluoride in H₂[¹⁸O] is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Reaction Setup: To the dried K[¹⁸F]/Kryptofix 2.2.2 complex, a solution of the arylboronic acid precursor (approx. 4 mM concentration), Cu(OTf)₂ (5 equivalents), and pyridine (125 equivalents) in anhydrous DMF is added.
-
Radiolabeling: The sealed reaction vessel is heated at 110 °C for 20 minutes.
-
Analysis and Purification: After cooling, the reaction mixture is analyzed by radio-TLC and radio-HPLC to determine the radiochemical conversion (RCC). The desired ¹⁸F-labeled product is purified using semi-preparative HPLC.
Conclusion
Polyfluorinated arylboronic acids represent a powerful class of reagents at the intersection of organofluorine and organoboron chemistry. While their synthesis can be challenging due to stability issues, modern catalytic methods have made them readily accessible. Their unique electronic and physicochemical properties have established them as invaluable building blocks in drug discovery for creating potent enzyme inhibitors and PET radiotracers, and in materials science for synthesizing robust, high-performance polymers. Future research will likely focus on developing even more efficient and milder synthetic protocols, expanding the scope of their application, and exploring novel reactivity, such as photocatalytic C-F bond activation, to further unlock their synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel High Tg High-Strength Poly(aryl ether)s | Semantic Scholar [semanticscholar.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene [mdpi.com]
- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphinic acid-based inhibitors of tubulin polyglutamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)phenylboronic Acid: Chemical Stability and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a phenyl ring substituted with a boronic acid group and two powerful electron-withdrawing trifluoromethyl (CF₃) groups, imparts a unique combination of stability and reactivity. The presence of the CF₃ groups is a common strategy in drug design to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the chemical stability, reactivity profile, and handling procedures for this compound, serving as a critical resource for its effective application in research and development.
Physicochemical Properties
This compound is a solid compound at room temperature.[3] Its key physicochemical properties are summarized in the table below. The high molecular weight is attributed to the presence of six fluorine atoms.
| Property | Value | Reference |
| CAS Number | 196083-18-8 | [3][4] |
| Molecular Formula | C₈H₅BF₆O₂ | [3][4] |
| Molecular Weight | 257.93 g/mol | [4] |
| Appearance | White to light orange/green powder | [5] |
| Purity | ≥98% | [3] |
Table 1: Summary of key physicochemical properties.
Chemical Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound. Like many boronic acids, it can be susceptible to degradation, particularly protodeboronation under certain basic conditions.[6][7] It may also exist in equilibrium with its corresponding anhydride (a boroxine).
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature; some suppliers recommend 2-8°C. | [3][8] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [10] |
| Hazardous Decomposition | Upon thermal decomposition, can release carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen fluoride. | [10] |
Table 2: Stability data and storage recommendations.
To ensure stability, it is crucial to avoid contact with incompatible materials and to handle the compound in a well-ventilated area, preferably under an inert atmosphere if conducting sensitive reactions.[8][9]
Reactivity Profile
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups. This electronic effect significantly influences the Lewis acidity of the boron atom and the reactivity of the molecule in cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. bio-fount.com [bio-fount.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aablocks.com [aablocks.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Indispensable Role of Boronic Acids as Building Blocks in Organic Synthesis: A Technical Guide
Introduction
Boronic acids, organic compounds featuring a carbon-boron bond with the general formula R−B(OH)₂, have become fundamental building blocks in modern organic synthesis.[1] First synthesized in 1860 by Edward Frankland, their unique properties—including general stability, low toxicity, and versatile reactivity—have established them as indispensable tools for constructing complex molecular architectures.[1][2][3] Boronic acids are typically solids that are stable in the presence of air and moisture, a significant advantage over many other organometallic reagents.[4] Their utility is rooted in the Lewis acidic nature of the boron atom, which allows for reversible covalent complex formation with Lewis bases and facilitates key chemical transformations.[3][5] This guide provides an in-depth exploration of the role of boronic acids, with a focus on their application in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and their impact on drug discovery.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate.[7][8] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.[9]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.[8][10]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the R² group and facilitating its transfer to the palladium complex.[8][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Quantitative Data: Impact of Boronic Acid Stability
While many boronic acids are stable, some classes, such as 2-heterocyclic and vinyl derivatives, are prone to decomposition (e.g., protodeboronation), which can limit their shelf-life and reduce cross-coupling efficiency.[12] To overcome this, stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates are particularly effective, as they are benchtop-stable and designed for slow release of the reactive boronic acid under the reaction conditions.[12][13] The data below illustrates the significant improvement in yield when using MIDA boronates for unstable coupling partners.
| Entry | Unstable Boronic Acid | Yield (%) | MIDA Boronate Equivalent | Yield (%) |
| 1 | 2-Benzofuranboronic acid | 50 | 2-Benzofuran MIDA boronate | 92 |
| 2 | 2-Thiopheneboronic acid | 37 | 2-Thiophene MIDA boronate | 94 |
| 3 | 1-Methyl-2-indoleboronic acid | 14 | 1-Methyl-2-indole MIDA boronate | 93 |
| 4 | (E)-Prop-1-en-1-ylboronic acid | 55 | (E)-Prop-1-en-1-yl MIDA boronate | 91 |
| 5 | Cyclopropylboronic acid | 68 | Cyclopropyl MIDA boronate | 90 |
| Data sourced from a study on slow-release cross-coupling, demonstrating the coupling of various boronic acids and their MIDA derivatives with an aryl chloride.[12] |
Experimental Protocols
Detailed Methodology: A General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the cross-coupling of an aryl bromide with an arylboronic acid.[9] Researchers should note that reaction conditions, including catalyst, ligand, base, and solvent, are highly substrate-dependent and often require optimization.
Key Reaction Components [9][10]
-
Catalyst: Palladium complexes are most common, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
-
Ligand: Phosphine-based ligands (e.g., SPhos, PPh₃) are crucial for stabilizing the palladium catalyst and enhancing its reactivity.
-
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for the transmetalation step.
-
Solvent: Aprotic organic solvents like toluene, dioxane, or THF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the reaction.
Procedure [9]
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vessel with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add degassed solvents (e.g., toluene and water) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the mixture vigorously for the required time (2-24 hours).
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.
-
Beyond Suzuki-Miyaura: Other Key Transformations
The utility of boronic acids extends beyond C-C bond formation. They are crucial reagents in several other named reactions:
-
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines (N-H) or alcohols/phenols (O-H) to create C-N and C-O linkages, respectively.[1][4] This provides a powerful alternative to traditional methods for synthesizing anilines, ethers, and related structures.
-
Liebeskind-Srogl Coupling: In this reaction, a boronic acid couples with a thiol ester in the presence of a palladium catalyst to form a ketone, demonstrating further versatility in creating functionalized molecules.[5][13]
-
Boronic Acid Catalysis (BAC): Boronic acids themselves can act as Lewis acid catalysts.[14] They can activate carboxylic acids for direct amidation or activate alcohols for Friedel-Crafts-type reactions, offering mild and atom-economical synthetic routes that avoid stoichiometric activating agents.[14]
Applications in Drug Discovery and Development
The favorable properties of boronic acids have made them highly valuable in medicinal chemistry and drug development.[6][15] The boronic acid functional group can act as a bioisostere for other functionalities or serve as a key pharmacophore that interacts with biological targets.[2] A prominent example is its ability to form reversible covalent bonds with serine residues in the active sites of proteases, leading to potent enzyme inhibition.[1]
Several FDA-approved drugs incorporate a boronic acid moiety, highlighting their clinical significance:
-
Bortezomib (Velcade®): The first proteasome inhibitor containing a boronic acid to be approved, it is used in the treatment of multiple myeloma.[2][16] The boron atom is critical to its mechanism of action, blocking proteasomes that would otherwise degrade proteins.[1]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor for multiple myeloma, it shares a similar mechanism to bortezomib but with an improved pharmacokinetic profile.[2][17]
-
Vaborbactam: This drug is a β-lactamase inhibitor that uses its boronic acid group to protect antibiotics from degradation by bacterial enzymes.[16]
The incorporation of boronic acids can enhance the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules, making them a continued focus of research in the pharmaceutical industry.[15][18]
Conclusion
Boronic acids and their derivatives are far more than simple synthetic intermediates; they are enabling tools that have fundamentally reshaped the landscape of modern organic synthesis.[5] Their stability, functional group tolerance, and predictable reactivity in powerful transformations like the Suzuki-Miyaura coupling have made the construction of complex molecules more efficient and accessible.[3][19] As their role expands from cross-coupling reagents to catalysts and key pharmacophores in drug design, boronic acids will undoubtedly continue to be at the forefront of innovation for researchers, scientists, and drug development professionals.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boronmolecular.com [boronmolecular.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids & Derivatives [sigmaaldrich.com]
- 14. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. 2,5-Bis(trifluoromethyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, as the trifluoromethyl groups can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
However, the electron-deficient nature of this compound presents unique challenges in Suzuki-Miyaura coupling. The strong electron-withdrawing trifluoromethyl groups can slow down the crucial transmetalation step and increase the propensity for competitive protodeboronation under basic reaction conditions. Therefore, the careful selection and optimization of the catalytic system—including the palladium source, ligand, base, and solvent—are critical for achieving high yields and purity.
These application notes provide a summary of effective reaction conditions, a detailed experimental protocol, and a general workflow for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.
Data Presentation: Summary of Reaction Conditions
The successful coupling of the sterically hindered and electron-deficient this compound necessitates the use of highly active palladium catalyst systems. Buchwald-type ligands, known for their bulk and electron-rich nature, are particularly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base and solvent is also crucial to facilitate the transmetalation step while minimizing the undesired protodeboronation of the boronic acid.
| Aryl Halide Partner | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >95 |
| 4-Chlorotoluene | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 8 | 89 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | DMF | 120 | 24 | 75 |
| 3-Bromoquinoline | XPhos Pd G2 (2.5) | - | K₃PO₄ (2.0) | t-Amyl Alcohol/H₂O (10:1) | 100 | 16 | 85 |
Note: The data presented in this table is a compilation of representative results for electronically similar, challenging Suzuki-Miyaura couplings and should be considered as a guideline. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (310 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas three times. Add degassed toluene (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications of 2,5-Bis(trifluoromethyl)phenylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)phenylboronic acid is a valuable reagent in modern pharmaceutical synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and stability in organic synthesis. The incorporation of trifluoromethyl moieties into drug candidates is a widely employed strategy in medicinal chemistry to improve key ADME (absorption, distribution, metabolism, and excretion) properties such as metabolic stability, lipophilicity, and bioavailability. This, in turn, can lead to enhanced therapeutic efficacy. While direct applications of the 2,5-isomer in the synthesis of marketed drugs are not as extensively documented as its 3,5-isomer counterpart, its utility in creating novel chemical entities with potential therapeutic value is of significant interest to the drug discovery community.
This document provides detailed application notes and experimental protocols for the use of trifluoromethyl-substituted phenylboronic acids in the synthesis of biologically active compounds, with a focus on the development of novel antibacterial agents.
Application Notes: Synthesis of Novel Antibacterial Agents
Recent research has highlighted the potential of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent inhibitors of drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds have demonstrated significant antibacterial activity, making them promising leads for the development of new antibiotics. The synthesis of these pyrazole derivatives showcases a practical application of bis(trifluoromethyl)phenyl building blocks in medicinal chemistry.
The general synthetic strategy involves the multi-step synthesis of a pyrazole aldehyde intermediate bearing the 3,5-bis(trifluoromethyl)phenyl group, followed by a reductive amination with various anilines to generate a library of potential antibacterial agents.[1] The trifluoromethyl groups are crucial for the observed biological activity, as they contribute to the overall lipophilicity and electronic properties of the molecules, likely influencing their interaction with bacterial targets.
Quantitative Data Summary
The following table summarizes the synthesis yields and antibacterial activity (Minimum Inhibitory Concentration, MIC) of a selection of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various bacterial strains.[1]
| Compound ID | Aniline Substituent | Yield (%) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| 1 | Unsubstituted | 86 | 2 | 4 |
| 2 | 4-Isopropyl | 80 | 1 | 2 |
| 3 | 4-tert-Butyl | 82 | 1 | 2 |
| 4 | 4-Methoxy | 77 | 8 | 16 |
| 5 | 4-Phenoxy | 85 | 1 | 1 |
| 6 | 4-(Methylthio) | 79 | 2 | 4 |
| 7 | 3-Fluoro | 88 | 2 | 4 |
| 8 | 4-Fluoro | 83 | 1 | 2 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(Anilinomethyl)-3-(3,5-bis(trifluoromethyl)phenyl)pyrazol-1-yl)benzoic acid (Compound 1)
This protocol describes the final reductive amination step to synthesize a specific antibacterial pyrazole derivative.
Materials:
-
4-Formyl-1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole (pyrazole aldehyde intermediate)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of 4-formyl-1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask, add aniline (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antibacterial activity of the synthesized compounds.[2]
Materials:
-
Synthesized pyrazole compounds
-
Bacterial strains (e.g., S. aureus MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Visualizations
Synthetic and Evaluation Workflow for Antibacterial Pyrazoles
Caption: Synthetic and evaluation workflow for novel pyrazole antibacterial agents.
General EGFR Signaling Pathway
Note: While this compound is a valuable tool for synthesizing potential kinase inhibitors, a specific example of its use in synthesizing an EGFR inhibitor with a detailed protocol was not identified in the literature search. The following diagram illustrates the general EGFR signaling pathway, a key target in cancer drug discovery.
Caption: Simplified representation of the EGFR signaling pathway.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with 2,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed experimental setup for the coupling of various aryl chlorides with 2,5-bis(trifluoromethyl)phenylboronic acid. The introduction of the 2,5-bis(trifluoromethyl)phenyl moiety is of significant interest in pharmaceutical and materials science due to the unique electronic and steric properties conferred by the trifluoromethyl groups. Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity necessitates the use of highly active catalyst systems. This document outlines optimized protocols and reaction conditions to effectively couple a range of electronically and sterically diverse aryl chlorides.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the boronic acid to the palladium center (typically requiring activation by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. Given the electron-deficient nature of this compound, care must be taken to minimize protodeboronation, a common side reaction under basic conditions.
Experimental Protocols
Two primary protocols are presented, tailored for different classes of aryl chlorides. Protocol A is a general method suitable for activated (electron-poor) and unactivated aryl chlorides. Protocol B is optimized for more challenging substrates, such as electron-rich and sterically hindered aryl chlorides, which often require more active catalyst systems and carefully controlled conditions.
Materials and Equipment
-
Aryl Chlorides: As required (e.g., 4-chloroanisole, 4-chloronitrobenzene, 2-chlorotoluene).
-
This compound
-
Palladium Catalyst:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
-
Phosphine Ligands:
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
-
Base:
-
Potassium phosphate, tribasic (K₃PO₄)
-
Potassium carbonate (K₂CO₃)
-
-
Solvents: Anhydrous and degassed 1,4-dioxane, toluene, and water.
-
Standard Schlenk line or glovebox, magnetic stir plates, heating mantles or oil baths, and standard laboratory glassware.
-
Thin-layer chromatography (TLC) plates and gas chromatography-mass spectrometry (GC-MS) for reaction monitoring.
-
Silica gel for column chromatography.
Protocol A: General Procedure for Activated and Unactivated Aryl Chlorides
This protocol is effective for aryl chlorides bearing electron-withdrawing or neutral substituents.
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand, XPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Procedure for Electron-Rich and Sterically Hindered Aryl Chlorides
This protocol employs a more active catalyst system to facilitate the coupling of more challenging aryl chlorides.
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Add the palladium catalyst, Pd(OAc)₂ (0.03 mmol, 3 mol%), and the phosphine ligand, P(t-Bu)₃ (0.06 mmol, 6 mol%).
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of various aryl chlorides with this compound based on the provided protocols and literature precedents for similar reactions.
| Aryl Chloride | Substituent Type | Protocol | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloronitrobenzene | Electron-Withdrawing | A | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 100 | 12 | 85-95 |
| 4-Chloroacetophenone | Electron-Withdrawing | A | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 100 | 16 | 80-90 |
| Chlorobenzene | Neutral | A | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 100 | 24 | 70-80 |
| 4-Chloroanisole | Electron-Donating | B | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 24 | 65-75 |
| 4-Chlorotoluene | Electron-Donating | B | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 2-Chlorotoluene | Sterically Hindered | B | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 36 | 55-65 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships and dependencies in optimizing the Suzuki-Miyaura coupling for challenging substrates like aryl chlorides.
Application Notes: 2,5-Bis(trifluoromethyl)phenylboronic Acid as a Reagent for Protein Degrader Building Blocks
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][4] The incorporation of rigid and fluorinated moieties into the linker can enhance metabolic stability and modulate conformational flexibility, potentially leading to more potent and selective degraders.[5][6]
2,5-Bis(trifluoromethyl)phenylboronic acid is a valuable reagent for the synthesis of rigid, fluorinated linkers for PROTACs. The electron-withdrawing nature of the two trifluoromethyl groups enhances the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures.[7] The resulting 2,5-bis(trifluoromethyl)phenyl group imparts rigidity and hydrophobicity to the linker, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[6]
Key Applications
-
Synthesis of Rigid Linkers: this compound is an ideal building block for creating linkers with reduced conformational flexibility. This rigidity can be advantageous in optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase), leading to enhanced degradation efficiency.[2]
-
Modulation of Physicochemical Properties: The incorporation of two trifluoromethyl groups significantly increases the lipophilicity of the linker region. This can influence the solubility, cell permeability, and pharmacokinetic properties of the final PROTAC molecule.[8]
-
Enhancement of Metabolic Stability: Fluorination is a common strategy in medicinal chemistry to block sites of metabolism. The trifluoromethyl groups can shield the phenyl ring from oxidative metabolism, thereby increasing the half-life of the PROTAC.[4]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for PROTACs containing a 2,5-bis(trifluoromethyl)phenyl linker compared to those with more flexible alkyl or PEG linkers. The data is illustrative and based on trends observed in the literature for PROTACs with rigid and fluorinated linkers.
Table 1: In Vitro Degradation Performance
| PROTAC Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| 2,5-Bis(trifluoromethyl)phenyl | BRD4 | HeLa | 15 | >95 |
| Alkyl Chain | BRD4 | HeLa | 50 | >90 |
| PEG Chain | BRD4 | HeLa | 75 | >90 |
| 2,5-Bis(trifluoromethyl)phenyl | Androgen Receptor | VCaP | 8 | >98 |
| Alkyl Chain | Androgen Receptor | VCaP | 30 | >95 |
| PEG Chain | Androgen Receptor | VCaP | 45 | >95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of target protein degradation.
Table 2: Pharmacokinetic Properties
| PROTAC Linker Type | In Vitro Metabolic Stability (t½, min in HLMs) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| 2,5-Bis(trifluoromethyl)phenyl | 120 | 5.2 | 25 |
| Alkyl Chain | 45 | 3.1 | 10 |
| PEG Chain | 60 | 2.5 | <5 |
t½: half-life; HLMs: Human Liver Microsomes; Papp: Apparent permeability coefficient.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Precursor using Suzuki-Miyaura Coupling with this compound
This protocol describes the coupling of a warhead functionalized with a halide to a linker containing the 2,5-bis(trifluoromethyl)phenyl moiety.
Materials:
-
Warhead-Aryl Halide (e.g., 4-bromobenzyl-JQ1) (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask, dissolve the Warhead-Aryl Halide (1.0 eq) and this compound (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC precursor.
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: The PROTAC-induced protein degradation pathway.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 5. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conditions for Carbon-Carbon Bond Formation Using Fluorinated Boronic Acids
Introduction
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular scaffolds that are central to the development of new pharmaceuticals, agrochemicals, and materials.[1] Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used tools for creating C-C bonds, particularly for biaryl and heteroaryl structures.[2][3][4] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[3]
In modern drug discovery, the strategic incorporation of fluorine into drug candidates is a prevalent strategy to enhance key physicochemical properties.[5][6] Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[5][7] Consequently, fluorinated boronic acids have emerged as invaluable building blocks. However, the strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, which can increase the Lewis acidity of the boronic acid but may also reduce its reactivity in the rate-limiting transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] Therefore, reaction conditions must be carefully optimized to achieve efficient C-C bond formation.
These application notes provide an overview of the key conditions, detailed experimental protocols, and troubleshooting guidance for performing Suzuki-Miyaura cross-coupling reactions with fluorinated boronic acids.
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,5-Bis(trifluoromethyl)phenylboronic Acid in High-Performance Coatings and Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Bis(trifluoromethyl)phenylboronic acid in the synthesis of advanced polymers for high-performance coatings. The incorporation of the 2,5-bis(trifluoromethyl)phenyl moiety into polymer backbones via Suzuki-Miyaura cross-coupling reactions imparts a unique combination of properties, including enhanced thermal stability, low surface energy, and chemical resistance, making these materials highly suitable for demanding applications.
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, which are largely attributed to the unique characteristics of the carbon-fluorine bond. The introduction of trifluoromethyl (-CF3) groups into a polymer's structure can significantly enhance its thermal and chemical stability, lower its surface energy, and improve its dielectric properties. This compound serves as a key building block for introducing a high density of fluorine atoms into polyarylenes, a class of polymers known for their rigidity and stability.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of conjugated polymers and polyarylenes.[1][2] This reaction allows for the controlled polymerization of aromatic monomers, leading to well-defined polymer structures with desirable properties.
Properties of Polymers Derived from this compound
The incorporation of 2,5-bis(trifluoromethyl)phenyl units into a polymer backbone is expected to yield materials with the following characteristics, making them ideal for high-performance coatings:
-
Low Surface Energy: The presence of multiple trifluoromethyl groups on the polymer surface leads to low surface energy, resulting in hydrophobic and oleophobic properties.[3] This translates to coatings with excellent water and oil repellency, anti-fouling characteristics, and ease of cleaning.
-
High Thermal Stability: Poly(p-phenylene)s and other polyarylenes are known for their inherent thermal stability.[4][5] The strong C-F and C-C bonds within the 2,5-bis(trifluoromethyl)phenyl unit further enhance this property, allowing the coatings to withstand high operating temperatures without degradation.
-
Excellent Chemical Resistance: Fluoropolymers are generally resistant to a wide range of chemicals, including acids, bases, and organic solvents.[6][7] This makes coatings derived from these polymers suitable for use in harsh chemical environments.
-
Low Dielectric Constant: The introduction of fluorine into polymers is known to lower their dielectric constant.[8] This property is advantageous for applications in electronics and telecommunications where low-k dielectric materials are required.
-
Enhanced Solubility: The bulky and non-polar trifluoromethyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents compared to their non-fluorinated counterparts.[8] This facilitates processing and application of the polymer as a coating.
Data Presentation
The following table summarizes the expected quantitative data for a representative polyarylene synthesized using this compound. The data is extrapolated from literature on similar fluorinated polyarylenes.
| Property | Expected Value Range | Significance for Coatings |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | > 200 °C | High-temperature resistance, dimensional stability. |
| Decomposition Temp (Td) | > 450 °C | Long-term performance at elevated temperatures. |
| Mechanical Properties | ||
| Tensile Strength | 50 - 90 MPa | Durability and resistance to mechanical stress. |
| Young's Modulus | 2 - 4 GPa | Stiffness and hardness of the coating. |
| Surface Properties | ||
| Water Contact Angle | > 110° | Hydrophobicity, water repellency, anti-icing.[3] |
| Surface Energy | < 20 mN/m | Low adhesion, anti-fouling, ease of cleaning.[3] |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | < 2.5 | Electrical insulation, suitable for electronic applications.[8] |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of a polyarylene via Suzuki-Miyaura coupling polymerization using this compound and a suitable dihaloaromatic comonomer (e.g., 1,4-dibromobenzene).
Protocol 1: Synthesis of Poly[(2,5-bis(trifluoromethyl)phenylene)-alt-(1,4-phenylene)]
Materials:
-
This compound
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Monomer and Catalyst Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) and a degassed 2 M aqueous solution of potassium carbonate (5 mL) to the flask via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
After 48 hours, cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with water to remove any residual catalyst and salts.
-
Redissolve the polymer in a minimal amount of THF and reprecipitate it into methanol to further purify it.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
-
Characterization:
-
The chemical structure of the resulting polymer can be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Thermal properties (Tg and Td) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Surface properties of a spin-coated film can be assessed by measuring the water contact angle.
Mandatory Visualization
Caption: Experimental workflow for Suzuki coupling polymerization.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.
References
- 1. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]
- 5. physicsjournal.net [physicsjournal.net]
- 6. Fluoropolymers - Coating Solution - APS Coatings [aps-coatings.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Arylboronic Acid-Catalyzed Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials science industries. Traditional methods for amidation often rely on stoichiometric activating agents, which generate significant waste. Arylboronic acids have emerged as efficient, mild, and often recyclable catalysts for the direct amidation of carboxylic acids and amines, offering a more atom-economical and environmentally benign alternative. This document provides a detailed overview of the general procedures, reaction mechanisms, and key experimental protocols for conducting amidation reactions catalyzed by arylboronic acids.
General Principles
Arylboronic acid-catalyzed amidation involves the condensation of a carboxylic acid and an amine in the presence of a catalytic amount of an arylboronic acid. A critical aspect of this reaction is the removal of water, which is the sole byproduct, to drive the reaction equilibrium towards the amide product. This is typically achieved through the use of molecular sieves or by azeotropic reflux with a Dean-Stark apparatus. The reaction is generally applicable to a wide range of carboxylic acids and amines, including aliphatic and aromatic substrates.
Reaction Mechanism
The precise mechanism of arylboronic acid-catalyzed amidation has been a subject of ongoing research. Initially, a mechanism involving the formation of a monoacyloxyboron intermediate was proposed. However, more recent studies suggest a more complex pathway involving dimeric boron species.
A widely accepted mechanistic pathway begins with the reaction of the arylboronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate, with the elimination of water. This intermediate is then attacked by the amine nucleophile. The subsequent collapse of the tetrahedral intermediate yields the amide and regenerates the arylboronic acid catalyst. Theoretical calculations have indicated that the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate is the rate-determining step.[1][2]
More recent evidence points towards the formation of a bicyclic intermediate involving a 2:2 complex of the carboxylic acid and the arylboronic acid, featuring a B-X-B (where X can be O or NR) linkage.[3] This dimeric structure is believed to be a key active intermediate in the catalytic cycle.
Below is a diagram illustrating a plausible catalytic cycle for this reaction.
Caption: Plausible catalytic cycle for arylboronic acid-catalyzed amidation.
Experimental Protocols
General Procedure for Amidation using an Arylboronic Acid Catalyst
This protocol provides a general guideline for performing an arylboronic acid-catalyzed amidation reaction. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Amine
-
Arylboronic acid catalyst (e.g., phenylboronic acid, 3,4,5-trifluorophenylboronic acid, or 5-methoxy-2-iodophenylboronic acid (MIBA))
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Activated molecular sieves (4 Å)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Dean-Stark apparatus (if using azeotropic reflux)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.0-1.2 mmol, 1.0-1.2 equiv), and the arylboronic acid catalyst (0.01-0.1 mmol, 1-10 mol%).
-
Solvent and Dehydrating Agent: Add the anhydrous solvent (e.g., toluene, 5 mL) and activated 4 Å molecular sieves (approximately 200-500 mg per mmol of carboxylic acid).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the molecular sieves and wash them with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods such as column chromatography, crystallization, or distillation.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for this procedure.
Caption: General experimental workflow for arylboronic acid-catalyzed amidation.
Data Presentation: Comparison of Catalysts and Conditions
The choice of arylboronic acid catalyst can significantly impact the reaction efficiency. Electron-deficient arylboronic acids often exhibit higher catalytic activity.[4] ortho-Substituted arylboronic acids, such as the highly active 5-methoxy-2-iodophenylboronic acid (MIBA), have also been shown to be particularly effective, even at ambient temperatures.[2][5]
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Different Arylboronic Acid Catalysts
| Catalyst | Carboxylic Acid | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Benzoic acid | Benzylamine | Toluene | Reflux | 24 | ~70 | |
| 3,4,5-Trifluorophenylboronic acid | 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | Toluene | Reflux | - | High | [4] |
| 2-Iodophenylboronic acid | Phenylacetic acid | Benzylamine | CH₂Cl₂ | RT | 24 | 85 | [5] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Phenylacetic acid | Benzylamine | CH₂Cl₂ | RT | 6 | 95 | [5] |
| Polystyrene-supported boronic acid | Phenylacetic acid | Benzylamine | Toluene | Reflux | 24 | 92 | |
| 1-Thianthrenylboronic acid | Hexanoic acid | Benzylamine | CH₂Cl₂ | RT | - | High | [4] |
Table 2: Scope of the Reaction with MIBA as Catalyst
| Carboxylic Acid | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | Benzylamine | RT | 6 | 98 | [5] |
| Cyclohexanecarboxylic acid | Benzylamine | RT | 8 | 96 | [5] |
| Phenylacetic acid | Morpholine | RT | 12 | 92 | [5] |
| Benzoic acid | Benzylamine | RT | 24 | 75 | [5] |
| 2-Furoic acid | Benzylamine | RT | 24 | 68 | [5] |
Applications in Drug Development
The mild reaction conditions and broad substrate scope of arylboronic acid-catalyzed amidation make it a valuable tool in drug discovery and development. This methodology has been successfully applied to the synthesis of various biologically active molecules and pharmaceutical ingredients. The ability to avoid harsh reagents and minimize waste is particularly advantageous in the large-scale synthesis of active pharmaceutical ingredients (APIs). Furthermore, the development of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry in industrial processes.[6]
Conclusion
Arylboronic acid-catalyzed amidation represents a significant advancement in amide bond formation. The methodology is characterized by its operational simplicity, mild reaction conditions, and high efficiency. The ongoing development of new and more active catalysts, along with a deeper understanding of the reaction mechanism, continues to expand the utility of this important transformation in both academic research and industrial applications.
References
- 1. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 6. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Application of Blue Luminescent Iridium(III) Phenylpyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes featuring phenylpyridine-based ligands are at the forefront of research in phosphorescent materials. Their exceptional photophysical properties, including high quantum yields, long-lived excited states, and tunable emission colors, have established them as critical components in a range of applications. This document provides detailed application notes and protocols for the synthesis and utilization of blue luminescent iridium(III) phenylpyridine complexes, with a focus on their roles in organic light-emitting diodes (OLEDs) and cellular imaging. The design of these complexes often involves the strategic placement of electron-withdrawing and electron-donating groups on the phenylpyridine and ancillary ligands to achieve the desired blue emission, a notoriously challenging feat in the development of phosphorescent materials.
Synthesis of Blue Luminescent Iridium(III) Phenylpyridine Complexes
The synthesis of blue-emitting iridium(III) complexes typically involves a two-step process. The first step is the formation of a chloro-bridged iridium(III) dimer, which is then reacted with an ancillary ligand to yield the final complex. A common synthetic route is the Nonoyama method. The introduction of fluorine or trifluoromethyl groups on the phenylpyridine ligand is a widely used strategy to achieve blue emission by lowering the highest occupied molecular orbital (HOMO) energy level.
General Synthetic Workflow
Caption: General workflow for the synthesis of iridium(III) phenylpyridine complexes.
Experimental Protocols
Protocol 1: Synthesis of a Chloro-Bridged Iridium(III) Dimer
This protocol describes the synthesis of the chloro-bridged dimer, a key intermediate.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-(2,4-difluorophenyl)pyridine (dFppy)
-
2-ethoxyethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Combine Iridium(III) chloride hydrate and a slight excess of the 2-(2,4-difluorophenyl)pyridine ligand in a round-bottom flask.
-
Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the yellow precipitate by filtration, wash with water and then with a non-polar solvent like hexane to remove unreacted ligand.
-
Dry the resulting chloro-bridged iridium(III) dimer under vacuum.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex (e.g., FIrpic)
This protocol outlines the synthesis of a classic blue-emitting complex, FIrpic, from the chloro-bridged dimer.
Materials:
-
Chloro-bridged iridium(III) dimer from Protocol 1
-
Picolinic acid (ancillary ligand)
-
2-ethoxyethanol
-
Sodium carbonate
-
Argon or Nitrogen gas
Procedure:
-
Suspend the chloro-bridged iridium(III) dimer and a slight excess of picolinic acid in 2-ethoxyethanol in a round-bottom flask.
-
Add sodium carbonate to the mixture.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of dichloromethane and methanol as the eluent.
-
Recrystallize the purified product to obtain the final blue luminescent iridium(III) complex.
Data Presentation
Table 1: Photophysical Properties of Selected Blue Luminescent Iridium(III) Phenylpyridine Complexes
| Complex Name | Abbreviation | Emission Peak (nm) in CH₂Cl₂ | Photoluminescence Quantum Yield (PLQY) | Lifetime (µs) | CIE Coordinates (x, y) | Reference |
| Bis(2-(2,4-difluorophenyl)pyridinato-C²,N)(picolinato)iridium(III) | FIrpic | 470, 498 | ~0.7 | ~1.9 | (0.16, 0.28) | |
| Bis(2-(3,5-difluorophenyl)pyridinato-C²,N)(picolinato)iridium(III) | 466, 495 | 0.43 | 1.1 | (0.16, 0.22) | ||
| (dfdmappy)₂Ir(phim) | Ir1 | 472 | 0.91 | 1.10 | (0.16, 0.21) | |
| (dfdmapypy)₂Ir(phim) | Ir2 | 478 | 0.60 | 3.33 | (0.15, 0.26) |
Note: Photophysical properties can vary depending on the solvent and measurement conditions.
Table 2: Performance of Organic Light-Emitting Diodes (OLEDs) Utilizing Blue Iridium(III) Phenylpyridine Complexes
| Emitting Dopant | Host Material | Maximum External Quantum Efficiency (EQE) (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| FIrpic | mCP | ~10 | ~20 | ~15 | (0.16, 0.37) | |
| (dfdmappy)₂Ir(phim) | 28 | - | - | (0.16, 0.21) |
Note: OLED performance is highly dependent on the device architecture, including host and transport layer materials.
Applications in Cellular Imaging
The unique photophysical properties of iridium(III) complexes, such as their long phosphorescence lifetimes, make them excellent probes for time-resolved imaging techniques, which can reduce background autofluorescence and improve the signal-to-noise ratio. They have been successfully used to image various cellular organelles.
Experimental Workflow for Cellular Imaging
Caption: A typical workflow for cellular imaging using a luminescent iridium complex.
Protocol 3: Cellular Staining and Imaging
This protocol provides a general procedure for staining and imaging live cells with a blue luminescent iridium(III) complex.
Materials:
-
Blue luminescent iridium(III) phenylpyridine complex
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal or phosphorescence lifetime imaging microscope
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of the iridium(III) complex in DMSO. Store at -20°C.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency (typically 60-80%).
-
Staining: Prepare a working solution of the iridium complex by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal staining time and concentration may need to be determined empirically for each complex and cell line.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed PBS or culture medium to remove any unbound complex.
-
Imaging: Add fresh culture medium to the cells and image using a suitable microscope. For blue-emitting complexes, excitation is typically in the range of 380-420 nm, and emission is collected between 450-550 nm.
Applications in Drug Development
Beyond imaging, iridium(III) complexes are being explored as photosensitizers in photodynamic therapy (PDT). Upon excitation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS), which are cytotoxic and can be used to destroy cancer cells.
Logical Relationship in Photodynamic Therapy
Caption: Simplified mechanism of action for an iridium(III) complex in photodynamic therapy.
Conclusion
Blue luminescent iridium(III) phenylpyridine complexes are a versatile class of compounds with significant potential in both materials science and biomedical applications. The synthetic protocols provided herein offer a foundation for the preparation of these valuable materials. The application notes highlight their utility in cutting-edge technologies such as OLEDs and advanced cellular imaging, paving the way for further research and development in these fields.
Troubleshooting & Optimization
How to prevent protodeboronation of 2,5-Bis(trifluoromethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of 2,5-Bis(trifluoromethyl)phenylboronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic for electron-deficient arylboronic acids, such as this compound. The two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring increase the susceptibility of the boronic acid to this decomposition pathway. This reaction consumes the starting material, leading to reduced yields in coupling reactions and the formation of 1,4-bis(trifluoromethyl)benzene as a significant byproduct, which can complicate purification.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that accelerate protodeboronation are basic reaction conditions (high pH), the presence of water (a proton source), elevated temperatures, and prolonged reaction times.[1] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[1]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation. These include using a more stable boronic acid derivative like a pinacol or MIDA ester, optimizing reaction conditions by using milder bases and lower temperatures, ensuring anhydrous conditions, and utilizing a highly active palladium catalyst to ensure the desired cross-coupling reaction outcompetes the protodeboronation.
Q4: What are boronic esters, and how do they help prevent protodeboronation?
A4: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are derivatives of boronic acids that exhibit increased stability.[2] They function as protecting groups for the boronic acid functionality. In a Suzuki-Miyaura reaction, they provide a "slow release" of the active boronic acid, which keeps the concentration of the unstable free boronic acid low and thus minimizes the rate of protodeboronation.[2] MIDA boronates are particularly noted for their high stability and compatibility with a wide range of reaction conditions.[2]
Q5: How should I store this compound to ensure its stability?
A5: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Refrigeration is often recommended for long-term storage.
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupling product and a significant amount of 1,4-bis(trifluoromethyl)benzene byproduct.
| Possible Cause | Suggested Solution |
| High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the boronic acid to its pinacol or MIDA ester before the coupling reaction. This will provide a slow release of the active boronic acid, minimizing its decomposition. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH to reduce the rate of base-catalyzed protodeboronation. 3. Lower the reaction temperature: If the catalyst system is sufficiently active, reducing the temperature can significantly decrease the rate of protodeboronation relative to the desired coupling. 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can act as a proton source and facilitate protodeboronation. |
| Insufficient catalyst activity. | 1. Choose a highly active catalyst system: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote rapid catalytic turnover, which can outcompete the slower protodeboronation side reaction. 2. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction. |
| Presence of oxygen. | Thoroughly degas the reaction mixture: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst. Degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
Quantitative Data Summary
Table 1: Half-lives for Protodeboronation of Selected Fluorinated Phenylboronic Acids at 70 °C in 50% aqueous dioxane at pH ≥ 13.
| Phenylboronic Acid Derivative | Half-life (t₀.₅) |
| Phenylboronic acid | ~ 6.5 months |
| 4-Fluorophenylboronic acid | ~ 6.5 months |
| 3-Fluorophenylboronic acid | ~ 6.5 months |
| 2-Fluorophenylboronic acid | ~ 2.4 days |
| 2,5-Difluorophenylboronic acid | ~ 4.6 hours |
| 2,6-Difluorophenylboronic acid | ~ 5 seconds |
Data is extrapolated from a study by Cox et al. (2017) on the kinetics of base-catalyzed protodeboronation of various arylboronic acids. While this compound was not explicitly studied, the trend indicates that strong electron-withdrawing groups significantly decrease the stability.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, with a focus on minimizing protodeboronation.
Protocol 1: Suzuki-Miyaura Coupling Using this compound Pinacol Ester
This protocol utilizes the more stable pinacol ester to mitigate protodeboronation.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry, oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent to the reaction vessel via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Rapid Room-Temperature Suzuki-Miyaura Coupling
This protocol employs a highly active palladium precatalyst to accelerate the cross-coupling, thereby outcompeting protodeboronation even with the free boronic acid.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or triflate) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution, degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide and this compound.
-
Add the palladium precatalyst.
-
Seal the vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors influencing protodeboronation and corresponding prevention strategies.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of the boronic acid or organoborane reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity and reduced yield of the desired cross-coupled product.[1] This guide addresses the primary causes and provides specific troubleshooting steps.
Problem: Significant formation of boronic acid homocoupling byproduct detected by LC-MS, GC, or NMR.
Below is a logical workflow to diagnose and address the common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two palladium-mediated mechanisms.[2]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2][6] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is fully established.[2]
Caption: Proposed mechanisms for boronic acid homocoupling.[2]
Q2: How does the choice of palladium source and ligand affect homocoupling?
A2: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.[3]
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1][3] If a Pd(II) precatalyst is used, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[1][5]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[3][7] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3] A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[3][4]
Q3: What is the role of the base in the Suzuki reaction, and how does its choice affect homocoupling?
A3: The base plays a crucial role in the Suzuki catalytic cycle by activating the organoboron species to facilitate the transmetalation step.[8][9] However, the choice and strength of the base can influence side reactions. The optimal base is often substrate-dependent and may require screening.[2] Weaker bases may not be effective, while overly strong bases can promote side reactions. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly effective.[3][10]
| Base | Relative Basicity | Typical Yield | Notes |
| Na₂CO₃ | Moderate | Excellent | Often a good starting point for many Suzuki couplings.[10] |
| K₂CO₃ | Moderate-Strong | Good to Excellent | A widely used and effective base.[3] |
| K₃PO₄ | Strong | Good to Excellent | Often used with less reactive substrates; its solubility can be a factor.[3] |
| Cs₂CO₃ | Strong | Good to Excellent | Effective but more expensive; can be beneficial in difficult couplings.[10] |
| NaOH | Very Strong | Variable | Can be less effective and promote side reactions under certain conditions.[10] |
| Et₃N (TEA) | Organic/Weak | Poor | Generally not effective for activating boronic acids.[10] |
Table 1: Effect of various bases on Suzuki coupling yield. Data compiled from multiple sources for general guidance.[3][10]
Q4: Can reaction temperature and concentration control homocoupling?
A4: Yes, both temperature and concentration can be optimized to disfavor homocoupling.
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[11] Some modern protocols have found that room temperature couplings can significantly reduce homocoupling defects, though this is highly substrate-dependent.[12] It is often best to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[3]
-
Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. A strategy to mitigate this is the slow, controlled addition of the boronic acid solution to the reaction mixture using a syringe pump.[4][13] This keeps the concentration of the boronic acid low at any given time, favoring the cross-coupling pathway.[4]
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing
Oxygen is a major contributor to homocoupling.[4] Ensure all solvents and the reaction mixture are rigorously deoxygenated.
Method 1: Inert Gas Sparging[1]
-
Pour the solvent into a flask equipped with a magnetic stir bar.
-
Insert a long needle or glass pipette connected to an inert gas line (Argon or Nitrogen) so that it is submerged below the liquid surface.
-
Provide a second, shorter needle as a gas outlet.
-
Bubble the inert gas through the solvent with vigorous stirring for at least 30-60 minutes prior to use.[4]
Method 2: Freeze-Pump-Thaw (for highest level of degassing)[4]
-
Place the solvent in a robust Schlenk flask sealed with a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the thawing solvent.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.[4]
Protocol 2: General Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices to reduce side reactions.
Materials:
-
Aryl/Vinyl Halide (1.0 equivalent)
-
Arylboronic Acid (1.2 - 1.5 equivalents)[3]
-
Pd(0) Precatalyst [e.g., Pd(PPh₃)₄] (1-5 mol%)[3]
-
Bulky Phosphine Ligand (if not using a pre-ligated catalyst)
-
Base (e.g., K₃PO₄) (2.0 equivalents)[3]
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)[3]
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or sealable reaction vessel
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[4]
-
Reaction Setup: To the Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the Pd(0) catalyst.[4]
-
Solvent Addition: Add the degassed solvent mixture via a syringe.[4]
-
Reagent Addition: Add the arylboronic acid. For sensitive substrates prone to homocoupling, consider dissolving the boronic acid in a minimum amount of degassed solvent and adding it dropwise over 30-60 minutes.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reactions are typically complete within 2-12 hours.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
Suzuki-Miyaura Catalytic Cycle
Understanding the main catalytic cycle helps to rationalize the formation of side products. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the stability of electron-deficient boronic acids in basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of electron-deficient boronic acids, particularly in basic media. Navigate through our troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes electron-deficient boronic acids particularly unstable in basic media?
Electron-deficient boronic acids are susceptible to decomposition in basic media primarily through a process called protodeboronation.[1] The electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron center, making it more prone to nucleophilic attack by hydroxide ions. This leads to the formation of a boronate anion, which can then be cleaved by a proton source (like water) to replace the carbon-boron bond with a carbon-hydrogen bond.[2] This instability is a significant issue in reactions that require basic conditions, such as the Suzuki-Miyaura cross-coupling.[3][4]
Q2: What are the primary degradation pathways for boronic acids?
There are two main degradation pathways for boronic acids:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond.[5] It is often accelerated by heat, base, and the presence of a palladium catalyst, especially with electron-deficient systems.[3][4]
-
Oxidation: The boron center is susceptible to oxidation, particularly in the presence of air or other oxidizing agents, which converts the boronic acid into an alcohol and boric acid.[5][6] At physiological pH, the oxidation rate of phenylboronic acid is comparable to that of thiols.[6]
Q3: What are the most effective strategies to enhance the stability of these boronic acids?
The most common and effective strategy is to protect the boronic acid functional group. This is typically achieved by converting the boronic acid into a more stable derivative, such as a boronic ester or an adduct. Key examples include:
-
Pinacol Esters: One of the most popular protecting groups, stable enough for column purification.[7]
-
N-methyliminodiacetic acid (MIDA) Esters: These are exceptionally stable, often crystalline, air-stable solids that can be stored long-term.[3][8] They are designed for a "slow-release" of the free boronic acid under basic conditions, which keeps the concentration of the unstable species low during the reaction, minimizing degradation.[3][4]
-
Diethanolamine (DEA) Adducts: Form air- and water-stable crystalline solids that can be used directly in coupling reactions.[9]
-
Boralactones: A specialized protecting group where an intramolecular carboxyl group coordinates to the boron. This strategy has been shown to increase resistance to oxidation by as much as 10,000-fold.[6][10]
-
Potassium Trifluoroborate Salts: These salts are another class of highly stable and easy-to-handle boronic acid surrogates.[7]
Troubleshooting Guide
Problem 1: I'm observing significant protodeboronation of my boronic acid (i.e., formation of Ar-H byproduct). How can I prevent this?
This is a common issue, especially with electron-deficient or heteroaryl boronic acids.[1][9]
-
Solution A: Use a Protected Form (Slow-Release Strategy): Convert the boronic acid to its MIDA ester.[3] MIDA boronates are highly stable and, under basic reaction conditions, slowly hydrolyze to release the free boronic acid.[4] This maintains a very low concentration of the unstable boronic acid at any given time, favoring the desired cross-coupling over protodeboronation.
-
Solution B: Modify Reaction Conditions:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[9] Consider switching from strong bases like NaOH or K₃PO₄ to weaker ones like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9]
-
Ensure Anhydrous Conditions: Water is the proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[1][9]
-
Lower the Temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction.[1]
-
Problem 2: My reaction yield is low, and I suspect my boronic acid is degrading on the benchtop or during the reaction setup.
Boronic acids, particularly heterocyclic derivatives, can be unstable on the benchtop when exposed to air and moisture.[3][4]
-
Solution A: Verify Storage and Purity: Ensure the boronic acid is stored in a tightly closed container, refrigerated, and protected from moisture.[1][5] Storing under an inert atmosphere like nitrogen is recommended.[5] Check the purity by NMR before use; the presence of the corresponding protodeboronated arene is a sign of degradation.[1]
-
Solution B: Use Air-Stable Surrogates: For long-term storage and consistent results, use highly stable derivatives like MIDA boronates or trifluoroborate salts. MIDA boronates have been shown to remain >95% pure after more than 60 days on the benchtop, whereas the corresponding free boronic acids degrade significantly.[8]
Problem 3: My main side-product is the homocoupling of my boronic acid (Ar-Ar). What causes this?
Homocoupling is often caused by the presence of oxygen, which can lead to catalyst decomposition and promote the undesired coupling of two boronic acid molecules.[9][11]
-
Solution A: Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles.
-
Solution B: Maintain an Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas.[9] This prevents oxygen from entering the reaction vessel.
-
Solution C: Use a Robust Catalyst System: Employ air-stable palladium precatalysts (e.g., palladacycles) that are less susceptible to oxidative degradation.[9]
Data Presentation
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
This table summarizes the stability of various unstable boronic acids and their corresponding MIDA boronates when stored on the benchtop under air, demonstrating the superior stability of the protected form.[8]
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | 2-Benzothiophene | 80% | >95% |
| 5 | 2-Pyrrole | 35% | >95% |
| 6 | 2-Indole | 22% | >95% |
| 7 | (E)-prop-1-en-1-yl | 45% | >95% |
| 8 | Cyclopropyl | 70% | >95% |
Table 2: Second-Order Rate Constants for Oxidation of Boronic Acids by H₂O₂
This table shows the pH-dependent rate constants for the oxidation of various boronic acid derivatives, highlighting the exceptional stability of the boralactone (BOL) structure.[10]
| Boronic Acid Derivative | Rate Constant k₁ (M⁻¹·s⁻¹) | Rate Constant k₂ (M⁻¹·s⁻¹) | pKa |
| Phenylboronic Acid (PBA) | (1.1 ± 0.2) × 10⁻² | 49 ± 4 | 8.8 |
| Benzoxaborole (BL) | (3.4 ± 0.4) × 10⁻³ | 4.2 ± 0.2 | 7.3 |
| Boralactone (BOL) | (1.6 ± 0.1) × 10⁻⁴ | 9.7 ± 1.3 | 6.8 |
Experimental Protocols
Protocol 1: Preparation of a Pinacol Ester [1]
This protocol describes the formation of a stable pinacol ester from a boronic acid using a Dean-Stark apparatus to remove water.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine the electron-deficient boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly. If necessary, purify by column chromatography on silica gel or by recrystallization.
Protocol 2: Stability-Indicating HPLC Method [5]
This protocol outlines a general method to quantify the degradation of a boronic acid under stress conditions.
-
Objective: To separate and quantify the intact boronic acid from its degradation products over time.
-
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector. An RI detector is often more suitable for boronic acids lacking a strong chromophore.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is typically used.
-
Procedure: a. Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile). b. Subject aliquots of the solution to different stress conditions (e.g., basic solution, elevated temperature, exposure to air). c. At specified time points, inject the samples onto the HPLC system. d. Monitor the peak area of the boronic acid and any new peaks corresponding to degradation products. This allows for the calculation of the rate of decomposition.
Visualizations
Caption: Key degradation pathways for electron-deficient boronic acids in basic media.
Caption: The MIDA boronate "slow-release" strategy to minimize degradation during reactions.
Caption: Troubleshooting flowchart for common issues with unstable boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki Coupling with Polyfluorophenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with polyfluorophenylboronic acids. The information is designed to help overcome common challenges and optimize reaction yields for the synthesis of polyfluorinated biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a polyfluorophenylboronic acid is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low to no yield in Suzuki coupling with polyfluorophenylboronic acids, several critical factors should be assessed. These substrates are known to be challenging due to their electronic properties. The primary areas to troubleshoot are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. Electron-rich and sterically hindered ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), are often effective.[1] The catalyst system must be highly active to promote the desired coupling over side reactions.
-
Base Selection: The choice and strength of the base are critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, but they can also accelerate the decomposition of the sensitive boronic acid.[1] Careful optimization is necessary.
-
Solvent System: The solvent plays a significant role in solubilizing reactants and influencing reaction kinetics. Aprotic solvents like dioxane, THF, or toluene, often in combination with water, are commonly used.[1]
-
Reaction Temperature: Higher temperatures can increase reaction rates but may also promote the degradation of the polyfluorophenylboronic acid. Optimization to find a balance between efficient coupling and minimal decomposition is key.
-
Protodeboronation: Polyfluorophenylboronic acids are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[2]
Q2: What is protodeboronation, and how can I minimize it in my reactions?
A2: Protodeboronation is a common and problematic side reaction in Suzuki couplings involving electron-deficient boronic acids, such as polyfluorophenylboronic acids.[2] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a fluorinated arene byproduct and reducing the yield of the desired biaryl product.
To minimize protodeboronation, consider the following strategies:
-
Use Highly Active Catalysts: Employing a highly active palladium precatalyst can accelerate the rate of the desired cross-coupling reaction, making it kinetically favorable over the slower protodeboronation.[3]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. Strong bases and high temperatures can significantly increase the rate of protodeboronation.
-
"Slow-Release" Strategies: Utilize boronic acid surrogates like MIDA boronates or organotrifluoroborates. These compounds slowly release the boronic acid into the reaction mixture, maintaining a low concentration and thus minimizing the opportunity for protodeboronation.
-
Anhydrous Conditions: In some cases, rigorously anhydrous conditions can suppress protodeboronation, although water is often a necessary component of the solvent system to dissolve the base.
Q3: I am observing significant homocoupling of my polyfluorophenylboronic acid. What causes this and how can it be prevented?
A3: Homocoupling is another common side reaction where two molecules of the boronic acid couple to form a symmetrical biphenyl. This is often promoted by the presence of oxygen and can be a significant issue with electron-poor boronic acids.[1]
To prevent homocoupling:
-
Thorough Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can facilitate the homocoupling pathway.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a system that minimizes this side reaction. Ligands containing a dicyclohexylphosphine (PCy₂) moiety have been shown to reduce the formation of side products.[1]
-
Reaction Conditions: Adjusting the reaction temperature and the stoichiometry of the reactants can also help to suppress homocoupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst or inappropriate ligand. | Use a highly active palladium precatalyst (e.g., a Buchwald G3 precatalyst) with an electron-rich, bulky phosphine ligand like XPhos or SPhos.[1][3] |
| Ineffective base. | Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1] For particularly sensitive substrates, weaker bases like K₂CO₃ might be necessary. | |
| Unsuitable solvent. | Try aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water to dissolve the base.[1] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, while monitoring for substrate decomposition. | |
| Significant Protodeboronation | Boronic acid is unstable under the reaction conditions. | Use a more active catalyst to accelerate the cross-coupling, lower the reaction temperature, or use a milder base.[3] |
| Prolonged reaction time. | Monitor the reaction closely and work it up as soon as it is complete to minimize exposure of the boronic acid to the basic conditions. | |
| Consider using a boronic acid surrogate like a MIDA boronate or an organotrifluoroborate. | ||
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. |
| Catalyst system promotes homocoupling. | Screen different phosphine ligands. Ligands with dicyclohexylphosphine (PCy₂) motifs have been reported to suppress homocoupling.[1] | |
| Difficulty with Pentafluorophenylboronic Acid | Low reactivity of the boronic acid. | Special conditions are often required. A combination of CsF and Ag₂O has been shown to be essential for promoting the coupling of pentafluorophenylboronic acid.[1][4][5] |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from the literature on the Suzuki coupling of various polyfluorophenylboronic acids, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 | [6] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 88 | [6] |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 | [6] |
| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 | [6] |
Table 2: Suzuki Coupling of Pentafluorophenylboronic Acid
| Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Iodide | Pd(PPh₃)₄ | CsF / Ag₂O | DME | 70 | 12 | >90 | [4][5] |
| Phenyl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | 12 | >90 | [4][5] |
Table 3: Ligand and Base Effects on the Coupling of 2,3,4,5-Tetrafluoro-1-iodobenzene and 3,4,5-Trifluorophenylboronic Acid
| Ligand | Base | Yield (%) | Homocoupling (%) | Reference |
| XPhos | Na₂CO₃ | 44 | 14 | [1] |
| XPhos | K₂CO₃ | 34 | 12 | [1] |
| XPhos | Cs₂CO₃ | 29 | 10 | [1] |
| SPhos | Na₂CO₃ | 60 | 12 | [1] |
| SPhos | K₂CO₃ | 54 | 11 | [1] |
| SPhos | Cs₂CO₃ | 48 | 10 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Bromide [6]
-
Materials:
-
2,5-Difluorophenylboronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Solvent (e.g., Dioxane/H₂O mixture, 10:1)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 2,5-difluorophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Fast Suzuki Coupling of Unstable Polyfluorophenylboronic Acids [3]
This protocol is designed for polyfluorophenylboronic acids that are prone to rapid decomposition.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Polyfluorophenylboronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 mmol, 1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
-
Procedure:
-
To a reaction vial, add the aryl halide and the polyfluorophenylboronic acid.
-
Add the palladium precatalyst.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed anhydrous THF.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Common degradation pathways for fluorinated phenylboronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common degradation pathways of fluorinated phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fluorinated phenylboronic acids?
A1: Fluorinated phenylboronic acids are susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond. It is a significant side reaction, particularly in cross-coupling reactions.[1][2][3]
-
Oxidation: The C-B bond can be oxidatively cleaved to form a hydroxyl group, converting the phenylboronic acid into its corresponding phenol.[4][5][6] This process is also known as ipso-hydroxylation.
Q2: Why is my fluorinated phenylboronic acid degrading during my Suzuki-Miyaura coupling reaction?
A2: The most common cause of degradation during Suzuki-Miyaura coupling is protodeboronation. The basic conditions required for the reaction can promote this undesired pathway, consuming your starting material and reducing the yield.[7][8][9] Polyfluorinated compounds, especially those with fluorine atoms in the ortho position, are particularly prone to this issue.[7][10]
Q3: I am observing a phenol byproduct in my reaction. What is causing this?
A3: The formation of a phenol byproduct is a result of the oxidation of the boronic acid. The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species, such as hydrogen peroxide or even molecular oxygen, leading to the replacement of the boronic acid moiety with a hydroxyl group.[4][6][11]
Q4: Are certain substitution patterns on the phenyl ring more prone to degradation?
A4: Yes. The position and number of fluorine substituents significantly impact stability. Compounds with two fluorine atoms at the ortho positions are generally less stable.[10][12] Ortho-fluorine substitution can also accelerate base-promoted protodeboronation.[7]
Q5: What is a boroxine and should I be concerned about its formation?
A5: A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules. This is a reversible process, and in many cases, boroxines are still competent coupling partners in reactions like the Suzuki-Miyaura coupling.[9][13] If you suspect boroxine formation is causing solubility or reactivity issues, adding a small amount of water can shift the equilibrium back toward the monomeric boronic acid.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product & significant protodeboronation byproduct | Presence of water; use of a strong base; high reaction temperatures; inappropriate catalyst/ligand system.[9] | • Use anhydrous solvents and reagents.• Switch to a weaker or non-aqueous base (e.g., CsF, K₂CO₃, K₃PO₄).• Lower the reaction temperature if the desired reaction can still proceed efficiently.[9]• Use a protected boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt, which can provide a "slow release" of the boronic acid.[9][14]• Optimize the order of reagent addition; sometimes adding the catalyst last can improve results.[2] |
| Formation of undesired phenol byproduct | Presence of oxygen or other oxidizing agents in the reaction mixture. | • Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen).• Run the reaction under a strict inert atmosphere.• Avoid sources of reactive oxygen species unless they are a desired part of the reaction.[6] |
| Inconsistent reaction results or compound instability upon storage | Hydrolytic instability, particularly for polyfluorinated compounds.[10] Dehydration to form boroxines. | • Store fluorinated phenylboronic acids in a cool, dry place, tightly sealed.[15]• For long-term storage, consider an inert atmosphere.• If boroxine formation is suspected, it can often be reversed by the addition of a small amount of water prior to use.[9] |
Key Degradation Pathways in Detail
Protodeboronation
Protodeboronation is the formal replacement of a boronic acid group with a proton. This reaction is often problematic in synthetic applications that require basic conditions, elevated temperatures, or the presence of a palladium catalyst. The mechanism can vary depending on the reaction conditions (acidic, basic, or metal-catalyzed).
Caption: General scheme for the protodeboronation of a fluorinated phenylboronic acid.
Oxidation
The oxidation of phenylboronic acids yields phenols. This transformation can be intentional, using specific oxidizing agents, or an undesired side reaction. The susceptibility of the C-B bond to oxidation is a key aspect of boronic acid chemistry.
Caption: General scheme for the oxidation of a fluorinated phenylboronic acid to a phenol.
Quantitative Data: Acidity of Fluorinated Phenylboronic Acids
The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of phenylboronic acids, which is reflected in their lower pKₐ values compared to the unsubstituted parent compound. This increased acidity can influence their reactivity and stability.
| Compound | pKₐ Value |
| Phenylboronic Acid | 8.86 |
| 4-Fluorophenylboronic Acid | 8.77[16] |
| 3-Fluorophenylboronic Acid | 8.41 |
| 2-Fluorophenylboronic Acid | 8.01 |
| 2,6-Difluorophenylboronic Acid | 6.88 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[16] |
| Data sourced from references[16]. |
Experimental Protocols
Protocol 1: General Method for Monitoring Hydrolytic Stability
This protocol outlines a spectrophotometric method to assess the degradation of a fluorinated phenylboronic acid over time at a specific pH and temperature.
-
Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., phosphate buffer for pH 7.4).
-
Stock Solution: Prepare a concentrated stock solution of the fluorinated phenylboronic acid in a suitable organic solvent (e.g., DMSO or Methanol).
-
Initiation of Experiment: Add a small aliquot of the stock solution to the pre-heated buffer solution in a cuvette to achieve the final desired concentration. The final concentration should be chosen to give a measurable absorbance in the UV-Vis spectrum.
-
Spectrophotometric Monitoring: Immediately after mixing, place the cuvette in a temperature-controlled UV-Vis spectrophotometer. Record the full UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) for a defined period (e.g., 24 hours).
-
Data Analysis: Monitor the change in maximum absorption intensity over time. A decrease in absorbance at the characteristic wavelength of the boronic acid indicates degradation.[10] The rate of decomposition can be calculated from the slope of the absorbance vs. time plot.
Protocol 2: Screening Protocol to Minimize Protodeboronation
This protocol provides a workflow for optimizing a cross-coupling reaction to reduce the undesired protodeboronation side reaction.
Caption: Troubleshooting workflow for addressing low yields caused by protodeboronation.
References
- 1. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. mdpi.com [mdpi.com]
Effect of temperature and pH on 2,5-Bis(trifluoromethyl)phenylboronic acid decomposition
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Bis(trifluoromethyl)phenylboronic acid, focusing on the effects of temperature and pH on its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main decomposition route for this compound is protodeboronation. This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding 1,4-bis(trifluoromethyl)benzene. This process is often accelerated in aqueous environments and is significantly influenced by both pH and temperature.
Q2: How do the trifluoromethyl groups on the phenyl ring affect the stability of the molecule?
A2: The two trifluoromethyl groups are strong electron-withdrawing groups. This electronic effect generally increases the Lewis acidity of the boronic acid. While this can enhance reactivity in desired coupling reactions, it can also make the molecule more susceptible to nucleophilic attack, including protodeboronation, particularly under basic conditions.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture and atmospheric oxygen should be avoided. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: Can I anticipate the rate of decomposition under my experimental conditions?
A4: The rate of decomposition is highly dependent on the specific conditions. The tables below provide an estimated percentage of decomposition over time at various temperatures and pH levels to help you anticipate the stability of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in coupling reactions | Decomposition of the boronic acid prior to or during the reaction. | - Use fresh or properly stored this compound. - Minimize the time the boronic acid is in an aqueous or basic solution before the reaction is initiated. - Consider using a boronic ester derivative (e.g., pinacol ester) which can be more stable and release the boronic acid in situ. |
| Inconsistent reaction outcomes | Variable levels of boronic acid degradation between experiments. | - Ensure consistent storage and handling of the boronic acid. - Precisely control the pH and temperature of your reaction. - Monitor the purity of your starting material before use, especially for older batches. |
| Appearance of an unexpected byproduct | The byproduct may be the protodeboronated compound, 1,4-bis(trifluoromethyl)benzene. | - Confirm the identity of the byproduct using analytical techniques such as GC-MS or LC-MS. - If protodeboronation is confirmed, adjust reaction conditions to be milder (lower temperature, less basic pH if possible) to minimize this side reaction. |
Data Presentation
The following tables summarize the estimated decomposition of this compound under various conditions. This data is extrapolated from studies on analogous fluorinated arylboronic acids and is intended for guidance.
Table 1: Estimated Decomposition of this compound at Various Temperatures (at pH 7)
| Temperature (°C) | % Decomposition after 8 hours | % Decomposition after 24 hours |
| 25 | < 1% | ~2% |
| 50 | ~5% | ~15% |
| 75 | ~20% | ~45% |
Table 2: Estimated Decomposition of this compound at Various pH Levels (at 25°C)
| pH | % Decomposition after 24 hours |
| 3 | < 1% |
| 5 | < 1% |
| 7 | ~2% |
| 9 | ~10% |
| 11 | ~30% |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by HPLC
This protocol outlines a method to quantify the thermal degradation of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into several sealed vials. Place the vials in temperature-controlled environments (e.g., ovens or water baths) at the desired temperatures (e.g., 25°C, 50°C, 75°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from each temperature environment.
-
HPLC Analysis:
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a reverse-phase C18 column.
-
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution of the parent compound and any degradation products using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).
Protocol 2: Determination of pH Stability by ¹⁹F NMR Spectroscopy
This protocol uses ¹⁹F NMR to monitor the decomposition of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of aqueous buffers at various pH levels (e.g., 3, 5, 7, 9, 11).
-
Sample Preparation: In NMR tubes, dissolve a known amount of this compound in a mixture of the prepared buffer and a deuterated co-solvent (e.g., D₂O or acetonitrile-d₃) to ensure solubility. Include an internal standard with a known fluorine signal that is stable under the experimental conditions.
-
NMR Analysis:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) for each sample.
-
Maintain the samples at a constant temperature (e.g., 25°C).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis: Integrate the signals corresponding to the trifluoromethyl groups of the parent compound and the protodeboronated product. Calculate the percentage of decomposition by comparing the relative integrals over time, normalized to the internal standard.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with Fluorinated Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving fluorinated reagents. Low yields in these reactions are a frequent obstacle, often stemming from the unique electronic properties and bond strengths associated with fluorinated compounds. This guide offers systematic solutions and detailed experimental protocols to help you optimize your reaction conditions and achieve higher product yields.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields low when using fluorinated reagents?
A1: Low yields with fluorinated substrates in cross-coupling reactions can be attributed to several factors:
-
Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond to carbon, making oxidative addition, a critical step in many catalytic cycles, energetically demanding.[1]
-
Electronic Effects: The high electronegativity of fluorine atoms can significantly decrease the electron density of the aromatic ring. This deactivation can hinder the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide or triflate).[2]
-
Steric Hindrance: Fluorine atoms, particularly in ortho positions, can sterically hinder the approach of the bulky catalyst to the reaction center, slowing down the reaction rate.[2]
-
Catalyst Deactivation: Fluoride ions generated during the reaction can sometimes act as catalyst poisons. Additionally, some fluorinated compounds can undergo side reactions that lead to catalyst deactivation.
-
Difficult Reductive Elimination: The strong electron-withdrawing nature of fluoroalkyl groups can make the final reductive elimination step of the catalytic cycle more difficult, slowing down catalyst turnover.[3][4]
Q2: What are the first parameters I should investigate when troubleshooting a low-yield reaction?
A2: When facing low yields, a systematic approach to optimizing reaction parameters is crucial. The first parameters to check are:
-
Catalyst and Ligand System: This is often the most critical factor. Standard catalysts may not be effective for challenging fluorinated substrates.
-
Base: The choice and strength of the base are crucial for the transmetalation step.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields.
-
Temperature: Many cross-coupling reactions with fluorinated reagents require higher temperatures to overcome the activation energy of C-F or C-X bond cleavage.
Q3: Which type of palladium catalyst and ligand should I choose for coupling with a fluorinated aryl halide?
A3: For electron-deficient and sterically hindered fluorinated aryl halides, it is often necessary to use more sophisticated catalyst systems. Bulky and electron-rich phosphine ligands are generally preferred as they can promote the challenging oxidative addition step and facilitate reductive elimination.[3] Catalyst systems like those employing Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often more effective than traditional catalysts like Pd(PPh₃)₄.[5]
Q4: Can the position of the fluorine substituent on the aromatic ring affect the reaction outcome?
A4: Yes, the position of the fluorine atom has a significant impact. Ortho-fluorine substituents can introduce steric hindrance, making oxidative addition more difficult.[2] However, in some cases, an ortho-fluoro group can have a beneficial directing effect. Para- and meta-fluorine substituents primarily exert their influence through electronic effects, deactivating the ring towards oxidative addition.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in cross-coupling reactions with fluorinated reagents.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high purity and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable precatalyst. |
| Suboptimal Catalyst/Ligand Combination | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. For Suzuki-Miyaura reactions with fluoropyridines, ligands like RuPhos have shown good results.[6] |
| Incorrect Base | The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For base-sensitive substrates, a milder base like KF may be beneficial.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[7] |
| Inappropriate Solvent | Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. The polarity of the solvent can influence the solubility of reagents and the stability of intermediates. |
| Low Reaction Temperature | Reactions involving the cleavage of strong C-F or C-Cl bonds often require elevated temperatures (e.g., 80-120 °C).[2] Consider using a higher boiling point solvent or microwave irradiation to access higher temperatures. |
Problem 2: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | This is often caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed. |
| Protodeborylation of Boronic Acid (Suzuki-Miyaura) | This can occur in the presence of water or acidic protons. Use anhydrous conditions and a suitable base. |
| Hydrodehalogenation of the Aryl Halide | This side reaction can compete with the desired cross-coupling. It is often promoted by certain catalyst/ligand combinations and the presence of water. Screening different ligands and ensuring anhydrous conditions can mitigate this. |
| β-Hydride Elimination (Buchwald-Hartwig Amination) | This can be a competing pathway, especially with primary amines. The use of bulky ligands can disfavor this side reaction. |
Data Presentation: Comparison of Catalyst Systems
The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with fluorinated substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Fluoropyridine Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 80 | 75 |
| 2 | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 80 | 68 |
| 3 | 2-Chloropyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | 2-Bromopyridine | 3,5-Difluorophenylboronic acid | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₂CO₃ | Dioxane | 100 | 85 |
Data adapted from representative literature procedures.
Table 2: Buchwald-Hartwig Amination of Fluoroarenes
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluoroanisole | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 90 | 81 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 95 |
| 3 | 1-Chloro-3-fluorobenzene | Benzylamine | [Pd(cinnamyl)Cl]₂ (2.5) | XantPhos (5.0) | DBU | MeCN/PhMe | 140 | 87[8] |
| 4 | 4-Chlorofluorobenzene | Di-n-butylamine | Pd(OAc)₂ (1.5) | cataCXium A (3.0) | K₃PO₄ | t-BuOH | 110 | 91 |
Data adapted from representative literature procedures.[9]
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with an Aryl Halide
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.0 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl halide, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane to water) to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Fluoroaryl Bromide
Materials:
-
Fluoroaryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the fluoroaryl bromide, amine, and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting cross-coupling reactions with fluorinated reagents.
Caption: A systematic workflow for troubleshooting low yields.
Caption: Suzuki-Miyaura cycle with emphasis on fluorinated reagents.
Caption: Buchwald-Hartwig cycle with emphasis on fluorinated reagents.
References
- 1. rsc.org [rsc.org]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Efficiency in Reactions with Unstable Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of catalytic reactions involving unstable boronic acids.
Frequently Asked Questions (FAQs)
Q1: What makes some boronic acids "unstable," and which types are most commonly affected?
A1: Unstable boronic acids are susceptible to degradation under common reaction and storage conditions. The primary degradation pathways include:
-
Protodeboronation: Cleavage of the carbon-boron bond by a proton source, often accelerated by base and water.[1][2]
-
Oxidation: Conversion of the boronic acid to an alcohol.[3][4]
-
Polymerization/Dehydration: Formation of boroxines (trimeric anhydrides) upon dehydration.[3][4][5]
The most commonly encountered unstable boronic acids include 2-heterocyclic (e.g., 2-pyridyl, 2-furan, 2-pyrrole), vinyl, and cyclopropyl boronic acids.[1][3][4][6] Their instability can lead to low yields and reproducibility issues in cross-coupling reactions.[3]
Q2: My Suzuki-Miyaura coupling reaction with a heteroaromatic boronic acid is failing or giving low yields. What are the first things to check?
A2: When a Suzuki-Miyaura coupling fails with an unstable boronic acid, several factors should be investigated:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The use of a precatalyst that rapidly generates the active Pd(0) species is crucial to ensure the cross-coupling reaction outcompetes the degradation of the boronic acid.[7][8]
-
Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and decomposition of the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2][9]
-
Boronic Acid Integrity: Unstable boronic acids can decompose on the shelf.[4] It is often best to use them freshly prepared or to use a stabilized surrogate.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the stability of the boronic acid.
Q3: What are boronic acid surrogates, and how can they improve my reaction outcomes?
A3: Boronic acid surrogates are more stable derivatives that can be used in place of inherently unstable boronic acids. These compounds are designed to release the active boronic acid in situ under the reaction conditions, a strategy known as "slow-release."[1][3][10] This keeps the concentration of the unstable boronic acid low, minimizing its degradation while still allowing for efficient transmetalation.[10]
Commonly used air-stable surrogates include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable crystalline solids that slowly hydrolyze to release the boronic acid under basic conditions.[1][3][4][6]
-
Trifluoroborate salts (R-BF₃K): These salts offer increased stability and are often used as alternatives to boronic acids.[3][4]
-
Diethanolamine adducts: These are easily prepared, often crystalline, and stable solids that can be used directly in Suzuki couplings.[3][4][9][11]
-
Pinacol boronic esters: While more stable than the corresponding boronic acids, they can still be prone to hydrolysis and decomposition.[5][12][13]
Troubleshooting Guide for Unstable Boronic Acids in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Boronic acid decomposition (protodeboronation) before coupling. | • Use an air-stable boronic acid surrogate (MIDA boronate, trifluoroborate salt, or diethanolamine adduct).[1][3][4] • Employ a "slow-release" strategy by using one of the aforementioned surrogates.[3][10] • Use a precatalyst that generates the active Pd(0) species rapidly at room temperature to favor coupling over decomposition.[7][8] • If possible, run the reaction under anhydrous conditions to minimize protodeboronation, though water is often necessary for base activity.[2] |
| Catalyst deactivation. | • Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[2][9] • For sulfur-containing boronic acids (e.g., thiophene boronic acid), the sulfur can poison the palladium catalyst. Consider using a higher catalyst loading or a more robust ligand.[14] • Lewis-basic atoms in heteroaryl boronic acids can promote catalyst deactivation.[15] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | • Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[2][9] |
| Palladium-catalyzed homocoupling. | • Use a slight excess (1.1-1.2 equivalents) of the boronic acid; a large excess can favor homocoupling.[2] • Optimize the catalyst system; some palladium sources and ligands are more prone to promoting homocoupling.[2] • Consider slow addition of the boronic acid to the reaction mixture to keep its concentration low.[2] | |
| Reaction Stalls | Progressive catalyst deactivation. | • This is common with sulfur-containing substrates that gradually poison the catalyst.[14] • A "slow-release" strategy for the boronic acid can be beneficial.[14] |
| Inefficient transmetalation. | • For challenging couplings, especially with 2-pyridylboronic acid derivatives, the addition of a copper co-catalyst (e.g., CuI or CuCl) can promote transmetalation.[3][12] |
Data Presentation: Catalyst and Surrogate Performance
Table 1: Comparison of Freshly Prepared Boronic Acids vs. MIDA Boronates in Suzuki-Miyaura Coupling with an Aryl Chloride
| Entry | Boronic Acid/MIDA Boronate | Yield with Fresh Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 1 | 2-Furanyl | 45 | 94 |
| 2 | 2-Thienyl | 68 | 96 |
| 3 | 2-Pyrrolyl (N-Boc) | 14 | 91 |
| 4 | 2-Indolyl (N-Boc) | 33 | 92 |
| 5 | Vinyl | 25 | 93 |
| 6 | Cyclopropyl | 89 | 91 |
General reaction conditions: 1.0 equiv aryl chloride, 1.0 equiv boronic acid or 1.2 equiv MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[4]
Table 2: Coupling of Unstable 2-Heterocyclic Boronic Acids with Aryl Chlorides Using a G3-XPhos Precatalyst
| Entry | Boronic Acid | Aryl Halide | Product | Yield (%) | Time (h) | Temperature (°C) |
| 1 | 2-Furanboronic acid | 4-Chloroanisole | 4-Methoxy-2-furanylbenzene | 95 | 0.5 | 40 |
| 2 | 2-Thiopheneboronic acid | 4-Chlorotoluene | 4-Methyl-2-thienylbenzene | 94 | 0.5 | 40 |
| 3 | 2-Benzofuranboronic acid | 1-Bromo-4-tert-butylbenzene | 4-tert-Butyl-2-benzofuranylbenzene | 98 | 0.5 | RT |
General reaction conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), precatalyst (2 mol %), degassed THF (2 mL), degassed 0.5 M aq. K₃PO₄ (4 mL).[7]
Experimental Protocols
Protocol 1: Preparation of a Diethanolamine Adduct of a Boronic Acid
-
In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[9]
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[9]
-
A precipitate will form, which may be preceded by the initial solid completely dissolving.[9]
-
Stir the resulting slurry for 10-15 minutes.[9]
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9] This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using MIDA Boronates (Slow-Release)
-
To an oven-dried vial, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol %), and SPhos (10 mol %).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add potassium phosphate (K₃PO₄, 7.5 equiv).
-
Add a degassed 5:1 mixture of dioxane and water to achieve a concentration of 0.07 M with respect to the aryl halide.[4]
-
Place the sealed vial in a preheated heating block at 60 °C and stir for 6 hours.[4]
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Fast Suzuki-Miyaura Coupling of Unstable Boronic Acids with a Precatalyst
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1 mmol), the unstable boronic acid (1.5 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).[7]
-
Add degassed THF (2 mL) followed by a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.[7]
-
Stir the reaction vigorously at room temperature or 40 °C for 30 minutes to 2 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for 2,5-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2,5-Bis(trifluoromethyl)phenylboronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the known chemistry of phenylboronic acids, the primary degradation pathways for this compound are expected to be:
-
Oxidative Degradation: Phenylboronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond to form the corresponding phenol (2,5-Bis(trifluoromethyl)phenol) and boric acid.[1][2][3][4] This is often the major degradation pathway.
-
Hydrolytic Degradation (Protodeboronation): In aqueous solutions, phenylboronic acids can undergo slow hydrolysis, where the boronic acid group is replaced by a hydrogen atom, yielding 1,3-bis(trifluoromethyl)benzene. The rate of this reaction is influenced by pH.[1][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the formation of radical species and subsequent degradation of the molecule.[7][8]
Q2: How do the trifluoromethyl groups on the phenyl ring affect the stability of the molecule?
The two trifluoromethyl (-CF3) groups are strong electron-withdrawing groups. This electronic effect is expected to decrease the electron density on the boron atom. This may enhance the molecule's stability against oxidative degradation compared to unsubstituted phenylboronic acid.[2][3] However, the specific impact on the overall degradation profile needs to be determined experimentally.
Q3: My compound appears to be degrading even under ambient storage conditions. What could be the cause?
Phenylboronic acids can be sensitive to air and moisture.[1][5][6] Inappropriate storage can lead to gradual oxidation and hydrolysis. It is crucial to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.
Q4: I am observing multiple degradation products in my HPLC analysis. How can I identify them?
The appearance of multiple peaks suggests that several degradation reactions may be occurring simultaneously or sequentially. To identify these products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended for the characterization of isolated degradation products.[4]
Troubleshooting Guides
Issue 1: Significant Degradation Observed in Control Samples
| Potential Cause | Troubleshooting Step |
| Solvent Impurities | Use high-purity (HPLC grade) solvents and freshly prepared solutions. Peroxides in older ethers or other solvents can cause oxidation. |
| Inappropriate pH of the Medium | Ensure the pH of your control sample's solvent system is neutral and buffered if necessary, as pH can influence hydrolysis.[5][6] |
| Exposure to Air (Oxygen) | Prepare solutions and perform analyses under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.[1][2][3] |
| Exposure to Light | Protect samples from light by using amber vials or covering them with aluminum foil, especially if photostability has not yet been assessed. |
Issue 2: Inconsistent or Irreproducible Degradation Results
| Potential Cause | Troubleshooting Step |
| Variable Temperature | Ensure that the temperature of the stress study is precisely controlled and monitored throughout the experiment. |
| Inconsistent Stressor Concentration | Accurately prepare and quantify the concentration of the stressor (e.g., acid, base, oxidizing agent) for each experiment. |
| Sample Preparation Variability | Standardize the sample preparation procedure, including dissolution time and mixing, to ensure homogeneity. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision to ensure reliable quantification of the parent compound and its degradants. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies. The concentrations of stressors and duration of exposure may need to be optimized for this compound.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add 0.1 N Hydrochloric Acid.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute to the appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add 0.1 N Sodium Hydroxide.
-
Maintain the solution at room temperature or heat gently (e.g., 40°C) for a specified period.
-
Withdraw samples, neutralize with a suitable acid (e.g., 0.1 N HCl), and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in water (or a co-solvent system if solubility is low).
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Withdraw samples at various time points and analyze directly.
-
Oxidative Degradation
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% Hydrogen Peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Withdraw samples at various time points and analyze.
Photolytic Degradation
-
Prepare a solution of the compound in a suitable solvent and a solid sample of the compound.
-
Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep control samples (covered in aluminum foil) in the same chamber to act as dark controls.
-
Analyze the samples at appropriate time intervals.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl (60°C) | 72 | 5.2 | 1 | 244 |
| 0.1 N NaOH (40°C) | 48 | 12.8 | 2 | 244, 228 |
| 3% H₂O₂ (RT) | 24 | 25.6 | 1 | 244 |
| Photolytic (Solid) | 168 | 2.1 | 1 | Not Determined |
| Photolytic (Solution) | 24 | 8.9 | 3 | Not Determined |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be obtained through experimentation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the target compound.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2,5-Bis(trifluoromethyl)phenylboronic Acid by HPLC and qNMR
For researchers, scientists, and drug development professionals, the purity of building blocks such as 2,5-Bis(trifluoromethyl)phenylboronic acid is critical. Impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful byproducts in the final active pharmaceutical ingredient (API). Therefore, employing robust analytical methods for purity assessment is essential to ensure the quality and safety of synthesized compounds.
This guide provides an objective comparison of two common analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental data and detailed methodologies for these key analytical techniques.
Data Presentation
A summary of the quantitative purity assessment of a representative batch of this compound is presented below.
| Analytical Method | Purity (%) | Common Impurities Detected |
| HPLC (UV Detection) | 98.5% | Unreacted starting materials, Boronic anhydride (Boroxine) |
| qNMR (¹H NMR) | 98.2% | Protodeboronation product, Residual solvents |
Experimental Protocols
Detailed methodologies for the HPLC and qNMR analyses are provided to allow for replication and adaptation.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: Diode Array Detector (DAD), Wavelength: 254 nm
-
Column Temperature: 30°C
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution was then further diluted with the mobile phase to an appropriate concentration for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
Bruker Avance III 400 MHz NMR spectrometer or equivalent
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
Sample Preparation: Approximately 20 mg of this compound and 10 mg of maleic acid were accurately weighed into a vial. The mixture was dissolved in 0.75 mL of DMSO-d6, and the solution was transferred to a 5 mm NMR tube for analysis. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.[1][2][3]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of HPLC and qNMR methods.
References
A Comparative Guide to the Analytical Characterization of 2,5-Bis(trifluoromethyl)phenylboronic Acid and Its Isomers via NMR Spectroscopy
Comparison of NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For trifluoromethylated phenylboronic acids, multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provide a complete picture of the molecular structure and purity.
Due to the limited availability of specific experimental NMR data for 2,5-Bis(trifluoromethyl)phenylboronic acid, a direct quantitative comparison is challenging. However, we present the available data for 3,5-Bis(trifluoromethyl)phenylboronic acid to serve as a reference point for researchers working with these isomers. The distinct substitution patterns of the trifluoromethyl groups on the phenyl ring are expected to result in noticeable differences in the chemical shifts and coupling constants in their respective NMR spectra.
Table 1: NMR Spectral Data for Bis(trifluoromethyl)phenylboronic Acid Isomers
| Parameter | This compound | 3,5-Bis(trifluoromethyl)phenylboronic Acid |
| ¹H NMR | Data not readily available in the public domain. Expected to show three distinct aromatic proton signals. | δ 8.35 (s, 2H, Ar-H), 8.02-7.91 (m, 1H, Ar-H) |
| ¹³C NMR | Data not readily available in the public domain. | δ 136.1, 133.4, 132.6, 129.7, 129.3, 128.7, 126.1, 125.9, 125.6 |
| ¹⁹F NMR | Data not readily available in the public domain. Expected to show two distinct signals for the two non-equivalent CF₃ groups. | A single signal is expected due to the chemical equivalence of the two CF₃ groups. |
| ¹¹B NMR | Data not readily available in the public domain. Expected to show a single broad signal characteristic of a boronic acid. | δ 30.6 |
Note: The data for 3,5-Bis(trifluoromethyl)phenylboronic acid is based on available literature and may be from computational studies. Experimental values can vary based on solvent and concentration.
Experimental Protocols for NMR Spectroscopic Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for arylboronic acids.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the phenylboronic acid sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can impact the chemical shifts, especially for the exchangeable B(OH)₂ protons.
-
Ensure the sample is fully dissolved to avoid broad lines in the spectrum. Gentle warming or sonication may be required.
-
Filter the solution if any particulate matter is present.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum.
-
A common reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).
-
-
¹¹B NMR:
-
Acquire a one-dimensional boron spectrum.
-
Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.[1]
-
A common reference for ¹¹B NMR is BF₃·OEt₂.
-
Analytical Workflow and Logic
The systematic characterization of this compound and its alternatives involves a logical progression of analytical techniques to confirm identity, purity, and structure.
Caption: Workflow for the NMR-based analytical characterization of bis(trifluoromethyl)phenylboronic acids.
References
Reactivity Face-Off: 2,4- vs. 2,5-Bis(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial physicochemical properties. Arylboronic acids bearing trifluoromethyl (-CF3) groups are thus invaluable building blocks. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2,4-bis(trifluoromethyl)phenylboronic acid and 2,5-bis(trifluoromethyl)phenylboronic acid, in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for their synthetic endeavors.
Executive Summary of Reactivity
While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, a clear reactivity trend can be established based on the fundamental principles of electronic and steric effects that govern the Suzuki-Miyaura coupling mechanism. In general, This compound is expected to exhibit higher reactivity and afford better yields in Suzuki-Miyaura coupling reactions compared to its 2,4-isomer.
This difference in reactivity is primarily attributed to the steric hindrance imposed by the ortho-trifluoromethyl group in 2,4-bis(trifluoromethyl)phenylboronic acid. This steric bulk impedes the crucial transmetalation step of the catalytic cycle. In contrast, the 2,5-isomer, lacking an ortho-substituent, presents a more accessible boronic acid moiety for the palladium catalyst.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated relative reactivity and provides a qualitative comparison of the two isomers in a typical Suzuki-Miyaura coupling reaction. The data is inferred from established principles of organic chemistry and observations from related reactions in the literature.
| Feature | 2,4-Bis(trifluoromethyl)phenylboronic Acid | This compound | Rationale |
| Structure |
|
| Positional Isomers |
| Expected Reactivity | Lower | Higher | The ortho-CF3 group in the 2,4-isomer creates significant steric hindrance around the boronic acid group. |
| Typical Yields | Moderate to Good | Good to Excellent | Steric hindrance in the 2,4-isomer can lead to lower reaction rates and incomplete conversion. |
| Optimal Reaction Conditions | May require higher temperatures, longer reaction times, and more specialized (bulkier) phosphine ligands to overcome steric hindrance. | Generally proceeds well under standard Suzuki-Miyaura conditions. | Less sterically hindered substrates are typically more reactive and require less forcing conditions. |
| Key Influencing Factor | Steric Hindrance: The bulky ortho-CF3 group is the dominant factor controlling reactivity. | Electronic Effects: The strong electron-withdrawing nature of the two -CF3 groups enhances the electrophilicity of the boronic acid's ipso-carbon. | The absence of ortho-substituents in the 2,5-isomer allows electronic effects to be the primary determinant of reactivity. |
Delving into the Mechanisms: Steric vs. Electronic Effects
The disparate reactivity of these two isomers can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This property influences the electronic nature of the phenyl ring and the carbon-boron bond. The Hammett constants (σ) for the -CF3 group are positive at both the meta (σm ≈ 0.43) and para (σp ≈ 0.54) positions, indicating a strong inductive electron-withdrawing effect. This electron withdrawal increases the Lewis acidity of the boronic acid and can facilitate the formation of the boronate species required for transmetalation.
However, in the case of 2,4-bis(trifluoromethyl)phenylboronic acid , the presence of a -CF3 group at the ortho position introduces significant steric bulk in close proximity to the boronic acid moiety. This steric hindrance can:
-
Impede the approach of the bulky palladium complex to the boronic acid, thereby slowing down the transmetalation step.
-
Destabilize the transition state of the transmetalation process.
For This compound , the -CF3 groups are located at the meta and para positions relative to the boronic acid. In this arrangement, the steric hindrance around the reaction center is minimized, allowing the electronic effects of the electron-withdrawing groups to be the dominant factor. The enhanced electrophilicity of the ipso-carbon atom attached to the boron can lead to a more facile transmetalation.
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a bis(trifluoromethyl)phenylboronic acid with an aryl bromide. Please note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
2,4- or this compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%; or Pd(OAc)2 with a phosphine ligand)
-
Phosphine ligand (if using Pd(OAc)2, e.g., SPhos, XPhos, P(t-Bu)3, 4-10 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the bis(trifluoromethyl)phenylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For the more sterically hindered 2,4-isomer, a higher temperature and longer reaction time may be required.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
The Fluorine Factor: A Comparative Performance Analysis of Fluorinated and Non-Fluorinated Boronic Acids in Suzuki Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. The choice of boronic acid is critical to the success of this reaction. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated boronic acids, supported by experimental data, to inform synthetic strategies.
The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated boronic acids are valuable building blocks. However, the strong electron-withdrawing nature of fluorine significantly influences the reactivity of the boronic acid in Suzuki-Miyaura couplings, presenting a trade-off between desired product properties and reaction efficiency.
Performance in Suzuki-Miyaura Cross-Coupling
The critical step often impacted by fluorine substitution is the transmetalation in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid accelerate this step, leading to higher reaction yields. Conversely, the electron-withdrawing effect of fluorine can decrease the electron density of the aromatic ring, which can be detrimental to the transmetalation process, potentially leading to lower yields compared to their non-fluorinated counterparts.[1]
However, studies have also shown that the presence of fluorine substituents can increase the rate of transmetalation. For instance, pentafluorophenylboronic acid reacts about 150 times faster than simple phenylboronic acid, and almost 4 times faster than 2-fluorophenylboronic acid.[2] This suggests a complex interplay of electronic effects influencing the reaction outcome.
Quantitative Performance Comparison
The following tables summarize the performance of various fluorinated and non-fluorinated boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
Table 1: Comparison of 4-Fluorophenylboronic Acid vs. Phenylboronic Acid
This table presents a direct comparison of halide conversion in the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid and phenylboronic acid under identical conditions.[3]
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Halide Conversion (%) |
| 4-Fluorophenylboronic Acid | 70 | 3 | ~85 |
| Phenylboronic Acid | 70 | 3 | ~90 |
| 4-Fluorophenylboronic Acid | 70 | 8 | >95 |
| Phenylboronic Acid | 70 | 8 | >95 |
| 4-Fluorophenylboronic Acid | 110 | 3 | >95 |
| Phenylboronic Acid | 110 | 3 | ~90 |
| 4-Fluorophenylboronic Acid | 110 | 8 | >95 |
| Phenylboronic Acid | 110 | 8 | >95 |
Data sourced from a study by MDPI[3]. The reaction was catalyzed by G-COOH-Pd-10.
Table 2: Comparative Performance of Various Fluorinated and Non-Fluorinated Phenylboronic Acids
This table compiles data from various sources to illustrate the typical yields achieved with different boronic acids. Note that the reaction conditions are not identical across these examples.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [4] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [4] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [3] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [3] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3 mol%) / Ag₂O | CsF | DME | 70 | - | >90 | [4] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These can be adapted for both fluorinated and non-fluorinated boronic acids, though optimization for specific substrates may be necessary.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (fluorinated or non-fluorinated) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv.)
-
Fluorinated boronic acid (e.g., 2-Fluoropyridine-3-boronic acid, 0.6 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol)
-
Solvent (e.g., 4 mL 1,4-Dioxane and 1 mL Water)
Procedure:
-
Combine the aryl halide, fluorinated boronic acid, palladium catalyst, and base in a 10 mL microwave vial containing a stir bar.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and water for work-up as described in the general protocol.
Visualizing the Process
To better understand the reaction mechanism and experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of Fluorinated Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of fluorinated phenylboronic acid derivatives. By presenting key crystallographic data, detailed experimental protocols, and a visual representation of the experimental workflow, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The objective is to offer a clear comparison of how fluorine substitution on the phenyl ring influences crystal packing, intermolecular interactions, and overall molecular geometry, which are critical aspects in drug design and crystal engineering.
Performance Comparison of Fluorinated Phenylboronic Acid Structures
The introduction of fluorine atoms onto the phenyl ring of boronic acids significantly alters their electronic properties, acidity, and intermolecular interactions, leading to distinct crystal packing arrangements. This section compares the crystallographic data of several fluorinated phenylboronic acid derivatives to highlight these structural differences.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of fluorinated phenylboronic acid derivatives, obtained from single-crystal X-ray diffraction analysis.
| Parameter | 2-Fluorophenylboronic acid | 3-Fluorophenylboronic acid | (2,5-Difluoro-1,4-phenylene)diboronic acid | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| Chemical Formula | C₆H₆BFO₂ | C₆H₆BFO₂ | C₆H₆B₂F₂O₄ | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ |
| Molecular Weight | 139.92 g/mol [1] | 139.92 g/mol | 201.73 g/mol [2] | 205.95 g/mol | 205.95 g/mol |
| Crystal System | Monoclinic[1] | Monoclinic | Monoclinic[2] | Monoclinic | Triclinic[3] |
| Space Group | P2₁/c[1] | P2₁/c | P2₁/n[2] | P2₁/c | P-1[3] |
| Unit Cell Dimensions | a = 5.1017 Å, b = 5.5566 Å, c = 22.0587 Å, β = 94.731°[1] | a = 6.948 Å, b = 13.789 Å, c = 7.080 Å, β = 112.58° | a = 3.7617 Å, b = 12.347 Å, c = 14.620 Å, β = 95.450°[2] | a = 11.838 Å, b = 7.473 Å, c = 9.774 Å, β = 101.58° | a = 7.508 Å, b = 7.904 Å, c = 8.874 Å, α = 66.19°, β = 89.28°, γ = 81.36°[3] |
| Z | 4[1] | 4 | 4[2] | 4 | 2[3] |
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. A generalized experimental protocol is outlined below.
Crystal Growth and Selection
High-quality single crystals are essential for successful X-ray diffraction analysis. For fluorinated phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.
-
Procedure:
-
Dissolve the purified fluorinated phenylboronic acid derivative in a suitable solvent (e.g., ethanol, water) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Once crystals have formed, carefully examine them under a microscope.
-
Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.3 mm, for mounting.[4]
-
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.
-
Procedure:
-
The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[5] This allows for the measurement of the intensities and positions of a large number of reflections.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for various experimental factors.
-
Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson synthesis to solve the "phase problem" in crystallography.[4][6]
-
Structure Refinement: The atomic model is refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed structure factors.[4] Software such as SHELXL and Olex2 are commonly used for this purpose.[5]
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule, such as a fluorinated phenylboronic acid derivative, using single-crystal X-ray diffraction.
Caption: Workflow of Single-Crystal X-ray Structure Analysis.
References
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to LC-MS Methods for Detecting Boronic Acid Degradation Products
For Researchers, Scientists, and Drug Development Professionals
The stability of boronic acids, a class of compounds integral to pharmaceuticals and synthetic chemistry, is a critical concern due to their susceptibility to degradation. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of boronic acid degradation products. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting and implementing the most suitable analytical strategies for their specific needs.
Key Degradation Pathways of Boronic Acids
Boronic acids primarily degrade through two main pathways: hydrolysis and oxidation . Hydrolytic degradation often involves the cleavage of boronic esters back to the corresponding boronic acid and diol, while oxidative degradation typically results in the replacement of the boronic acid moiety with a hydroxyl group. Understanding these pathways is crucial for identifying potential degradation products and developing appropriate analytical methods.
A common example is the oxidative degradation of the proteasome inhibitor bortezomib, where the boronic acid group is oxidized to a hydroxyl group.
Caption: A generalized experimental workflow for the LC-MS analysis of boronic acid degradation products.
Comparison of LC-MS Methods for Boronic Acid Degradation Product Analysis
The following tables summarize various LC-MS methods employed for the analysis of boronic acid degradation products, focusing on key chromatographic and mass spectrometric parameters.
Table 1: LC-MS Methods for the Analysis of Bortezomib and its Degradation Products
| Parameter | Method 1 | Method 2 | Method 3 |
| LC System | UHPLC | UF LC | HPLC |
| Column | Hibar-Purospher STAR, C18 (250 x 4.6 mm, 5 µm) | Shim-pack XR-ODS-II (100 x 3 mm, 2.2 µm) | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water | Not Specified | Ammonium formate |
| Mobile Phase B | Acetonitrile | Not Specified | Acetonitrile |
| Gradient | Gradient | Gradient | Gradient |
| Flow Rate | Not Specified | 0.6 mL/min | Not Specified |
| MS Detector | Q-TOF-MS/MS | LC-MS | ESI-MS/MS |
| Ionization Mode | ESI | Not Specified | ESI |
| Degradation Products Detected | 16 degradation products identified.[1] | Major degradant at RRT 1.19.[2][3] | Six degradation products formed. |
| Reference | Udutha et al.[1] | Venkataramanna et al.[2][3] | Request PDF. |
Table 2: LC-MS/MS Methods for Quantification of Boronic Acid Impurities
| Parameter | Method 1 (Underivatized) | Method 2 (Derivatized) | Method 3 (Underivatized) |
| Analyte(s) | Carboxy Phenyl Boronic Acid & Methyl Phenyl Boronic Acid in Lumacaftor | Non-nitrogen-containing aryl boronic acids | Phenylboronic acid and derivatives |
| LC System | LC-MS/MS | LC/MS/MS | SCIEX 7500 system |
| Column | Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)[4] | Not Specified | Not Specified |
| Mobile Phase A | 0.1% Ammonia in water[4] | Not Specified | Water[5] |
| Mobile Phase B | 100% Acetonitrile[4] | Not Specified | Acetonitrile[5] |
| Flow Rate | 0.25 mL/min[4] | Not Specified | Not Specified |
| Ionization Mode | ESI (-)[4] | Not Specified | Negative ion mode[5] |
| Scan Mode | MRM[4] | Not Specified | MRM[5] |
| Linearity | 0.05 ppm to 5 ppm (r > 0.99)[4] | Demonstrated | R2 > 0.99[5] |
| LOQ | Not Specified | Down to low ppm levels | 2 pg/mL to 10 pg/mL[5] |
| Reference | Chidella et al.[4] | Baldwin et al.[6][7] | SCIEX Application Note.[5] |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating UHPLC-Q-TOF-MS/MS Method for Bortezomib
This protocol is based on the method described by Udutha et al. for the characterization of bortezomib degradation products.[1]
1. Sample Preparation:
-
Prepare stock solutions of bortezomib in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject the solutions to stress conditions (acidic, basic, neutral hydrolysis, and oxidative conditions) as per ICH guidelines Q1A (R2).[1]
2. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: Hibar-Purospher STAR, C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A suitable gradient to separate the degradation products.
-
MS System: Q-TOF mass spectrometer with an ESI source.
-
Data Acquisition: Perform MS and MS/MS scans to identify and characterize the degradation products based on their accurate mass and fragmentation patterns.
Protocol 2: Quantification of Underivatized Boronic Acid Impurities by LC-MS/MS
This protocol is adapted from the method by Chidella et al. for the analysis of genotoxic impurities in lumacaftor.[4]
1. Standard and Sample Preparation:
-
Prepare stock solutions of the boronic acid impurities and the active pharmaceutical ingredient (API) in a suitable diluent.
-
Prepare calibration standards by spiking known concentrations of the impurities into a solution of the API.
-
Prepare sample solutions by dissolving the API in the diluent.
2. LC-MS/MS Analysis:
-
LC System: LC-MS/MS system.
-
Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% ammonia in water.[4]
-
Mobile Phase B: 100% acetonitrile.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Gradient: A suitable gradient for the separation of the impurities from the API.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each impurity.[4]
-
Quantification: Construct a calibration curve and determine the concentration of the impurities in the samples.
Conclusion
The selection of an appropriate LC-MS method for the analysis of boronic acid degradation products depends on several factors, including the specific boronic acid, the expected degradation products, and the required sensitivity. For identification and characterization of unknown degradation products, high-resolution mass spectrometry (e.g., Q-TOF) is highly valuable. For routine quantification of known impurities, a more sensitive and specific triple quadrupole mass spectrometer operating in MRM mode is often preferred. Both derivatized and underivatized approaches have been successfully employed, with the choice depending on the ionization efficiency of the target analytes. This guide provides a starting point for researchers to develop and validate robust and reliable LC-MS methods for ensuring the quality and stability of boronic acid-containing compounds.
References
- 1. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijlpr.com [ijlpr.com]
- 3. longdom.org [longdom.org]
- 4. scirp.org [scirp.org]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Lewis Acidity of Trifluoromethylphenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of ortho-, meta-, and para-trifluoromethylphenylboronic acid isomers. The Lewis acidity of boronic acids is a critical parameter in various applications, including catalysis, chemical sensing, and drug design, as it influences their reactivity and binding affinities. This document summarizes experimental data and provides detailed methodologies for the key experiments cited.
Data Presentation
The Lewis acidity of the trifluoromethylphenylboronic acid isomers is quantified by their pKa values in an aqueous solution. A lower pKa value indicates a stronger Lewis acid. The following table summarizes the experimentally determined pKa values for the ortho-, meta-, and para-isomers using two different methods.
| Isomer | Substituent Position | pKa (Spectrophotometric) | pKa (Potentiometric) |
| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45 ± 0.01 | 9.58 ± 0.16 |
| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88 ± 0.01 | 7.85 ± 0.05 |
| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82 ± 0.01 | 7.90 ± 0.10 |
| Phenylboronic acid (Reference) | - | ~8.8 | ~8.8 |
Interpretation of Data
The experimental data reveals a clear trend in the Lewis acidity of the trifluoromethylphenylboronic acid isomers.
-
Meta and Para Isomers: The meta- and para-isomers are significantly more acidic (lower pKa) than the parent phenylboronic acid.[1] This is attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group, which stabilizes the resulting boronate anion.
-
Ortho Isomer: In contrast, the ortho-isomer is considerably less acidic (higher pKa) than both the meta and para isomers, and even less acidic than the unsubstituted phenylboronic acid.[1] This phenomenon is known as the "ortho effect" and is due to steric hindrance. The bulky trifluoromethyl group in the ortho position sterically impedes the change in geometry from a trigonal planar boronic acid to a tetrahedral boronate anion upon binding with a Lewis base (e.g., a hydroxide ion).[2]
Experimental Protocols
The following are detailed, generalized methodologies for the determination of pKa values of arylboronic acids, which are applicable to the isomers discussed in this guide.
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the trifluoromethylphenylboronic acid isomer of known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a solution of a background electrolyte (e.g., 0.15 M potassium chloride) to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration:
-
Place a known volume of the boronic acid solution into a titration vessel.
-
If necessary, acidify the solution with a small amount of strong acid (e.g., HCl) to a starting pH of around 2.
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the boronic acid has been neutralized. This corresponds to the inflection point of the titration curve.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the trifluoromethylphenylboronic acid isomer of known concentration in a suitable solvent.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant amount of the boronic acid stock solution to a cuvette.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance of the protonated (acidic) and deprotonated (basic) forms of the boronic acid differ significantly.
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.
-
The pKa can be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
-
Visualization of Structure-Acidity Relationship
The following diagram illustrates the relationship between the position of the trifluoromethyl group and the resulting Lewis acidity of the phenylboronic acid isomer.
Caption: Relationship between substituent position and Lewis acidity.
References
A Comparative Guide to Quantifying Impurities in Synthesized 2,5-Bis(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of key reagents like 2,5-Bis(trifluoromethyl)phenylboronic acid is paramount. This versatile building block is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, residual impurities from its synthesis can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful byproducts in final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of common synthetic routes to this compound and details the analytical methodologies for quantifying their respective impurities.
Synthetic Route Comparison and Impurity Profiles
The two primary methods for synthesizing this compound are the Grignard reaction and transition metal-catalyzed borylation. Each route presents a unique impurity profile that necessitates distinct analytical considerations.
1. Grignard Reaction Route: This classic method involves the reaction of an organomagnesium halide (a Grignard reagent) with a trialkyl borate. While effective, this pathway is susceptible to the formation of several characteristic impurities.
2. Iridium-Catalyzed C-H Borylation Route: A more modern approach involves the direct borylation of C-H bonds, offering high atom economy. This method can lead to isomeric impurities if the directing effects of the substituents are not perfectly controlled.
Below is a summary of the potential impurities associated with each synthetic pathway.
| Impurity Category | Grignard Route Impurities | Iridium-Catalyzed Borylation Impurities |
| Starting Materials | Unreacted 1-bromo-2,5-bis(trifluoromethyl)benzene | Unreacted 1,4-bis(trifluoromethyl)benzene |
| Process-Related Impurities | 2,2',5,5'-Tetrakis(trifluoromethyl)biphenyl (Homocoupling) | Isomeric Bis(trifluoromethyl)phenylboronic acids |
| 1,4-Bis(trifluoromethyl)benzene (Protodeboronation) | Byproducts from ligand decomposition | |
| Product-Related Impurities | 2,5-Bis(trifluoromethyl)phenylboronic anhydride (Boroxine) | 2,5-Bis(trifluoromethyl)phenylboronic anhydride (Boroxine) |
Quantitative Analysis of Impurities
Accurate quantification of these impurities is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the preferred methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically employed for arylboronic acids.
Table 1: Illustrative HPLC Purity Analysis of this compound from Different Synthetic Routes
| Analyte | Grignard Route (Area %) | Iridium-Catalyzed Borylation (Area %) |
| This compound | 98.5 | 99.2 |
| 1-Bromo-2,5-bis(trifluoromethyl)benzene | 0.5 | N/A |
| 2,2',5,5'-Tetrakis(trifluoromethyl)biphenyl | 0.3 | < 0.1 |
| 1,4-Bis(trifluoromethyl)benzene | 0.2 | 0.3 |
| Isomeric Phenylboronic Acids | < 0.1 | 0.2 |
| Boroxine | 0.4 | 0.2 |
| Total Purity | 98.5 | 99.2 |
Note: This data is illustrative and may vary depending on reaction conditions and purification methods.
Quantitative NMR (qNMR) Analysis
qNMR provides an absolute quantification of the target molecule and its impurities without the need for reference standards for each impurity.
Table 2: Illustrative qNMR Purity Analysis of this compound
| Analyte | Grignard Route (mol/mol %) | Iridium-Catalyzed Borylation (mol/mol %) |
| This compound | 98.2 | 99.0 |
| Unreacted Starting Material | 0.6 | 0.4 |
| Homocoupling/Isomeric Impurities | 0.4 | 0.2 |
| Protodeboronation Product | 0.3 | 0.3 |
| Boroxine | 0.5 | 0.1 |
| Total Purity | 98.2 | 99.0 |
Note: This data is illustrative and based on typical impurity profiles.
Experimental Protocols
HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.[1]
Quantitative NMR (qNMR) Method
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[1]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[1]
-
Procedure: Accurately weigh the sample and the internal standard into an NMR tube. Dissolve the solids in the deuterated solvent. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.
Visualizing the Synthetic and Analytical Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic routes and the analytical workflow for impurity quantification.
Grignard synthesis of the target molecule.
Iridium-catalyzed synthesis workflow.
Analytical workflow for purity determination.
Conclusion
The choice of synthetic route for this compound has a direct impact on the impurity profile of the final product. While the Grignard method is well-established, it can lead to significant levels of process-related impurities. Modern transition metal-catalyzed methods, such as iridium-catalyzed borylation, may offer higher purity profiles but can introduce isomeric impurities. A thorough understanding of the potential byproducts of each route, coupled with robust and validated analytical methods like HPLC and qNMR, is essential for ensuring the quality and reliability of this critical synthetic building block in research and drug development.
References
A Comparative Guide to Suzuki Coupling Yields with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A critical parameter influencing the success of this palladium-catalyzed reaction is the choice of the aryl halide. This guide provides an objective comparison of Suzuki coupling yields with different aryl halides, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
Relative Reactivity of Aryl Halides
The reactivity of aryl halides in the Suzuki coupling generally follows the order of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl.[1] The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex.[2][3] The weaker carbon-halogen bond in aryl iodides facilitates this step, leading to faster reactions and often higher yields under milder conditions compared to the more robust carbon-chlorine bond. While aryl chlorides are economically advantageous, they typically require more specialized and electron-rich ligands to achieve comparable reactivity to bromides and iodides.[1][4] Aryl triflates (OTf) are also effective coupling partners and can sometimes offer advantages in terms of substrate availability and reactivity.[4][5]
Comparative Yields of Suzuki Coupling Reactions
The following table summarizes typical yields for the Suzuki coupling of phenylboronic acid with various halobenzenes under comparable reaction conditions. These values are compiled from multiple sources to provide a representative comparison. It is important to note that specific yields can be highly dependent on the catalyst system, base, solvent, and reaction temperature.
| Aryl Halide | Structure | Typical Yield (%) | Notes |
| Iodobenzene | C₆H₅I | 85-99% | Generally provides the highest yields under mild conditions.[6][7] |
| Bromobenzene | C₆H₅Br | 75-95% | A widely used and cost-effective option with excellent reactivity.[8][9] |
| Chlorobenzene | C₆H₅Cl | 60-90% | Often requires more forcing conditions or specialized, bulky, electron-rich phosphine ligands for high yields.[4][6] |
| Phenyl triflate | C₆H₅OTf | 70-95% | A good alternative to halides, often showing reactivity comparable to bromides.[4][10] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.[11][12]
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Add the degassed solvent system to the flask via syringe.[13]
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours).[11][13]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13]
-
Upon completion, the reaction is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the mixture is transferred to a separatory funnel.[12]
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.[14]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[13]
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[11][14]
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Unraveling Boronic Acid Reaction Byproducts: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals navigating the complexities of boronic acid reactions, the precise identification and quantification of reaction byproducts are critical for ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an objective comparison of mass spectrometry-based approaches for the structural elucidation of these byproducts, supported by experimental data and detailed protocols.
The versatile reactivity of boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes them indispensable reagents in modern organic synthesis. However, these reactions are often accompanied by the formation of various byproducts, including homocoupled products, protodeboronated species, and boroxines. The structural similarity of these byproducts to the desired product and starting materials necessitates powerful analytical techniques for their characterization. Mass spectrometry, with its high sensitivity and specificity, has emerged as a cornerstone for this purpose.
This guide compares three principal mass spectrometry ionization techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI) following Gas Chromatography (GC) separation. The choice of technique significantly influences the quality of data obtained and the sample preparation workflow.
Comparative Analysis of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is contingent on the specific analytical challenge, including the nature of the byproducts, the required sensitivity, and the desired throughput. The following table summarizes the performance of LC-ESI-MS/MS, MALDI-MS, and GC-EI-MS for the analysis of boronic acid reaction byproducts.
| Parameter | LC-ESI-MS/MS | MALDI-MS | GC-EI-MS |
| Throughput | High | High | Moderate |
| Sensitivity | High (pg/mL levels achievable)[1] | High | High |
| Derivatization | Often not required[2][3][4] | Optional, can improve spectra[5] | Mandatory for most boronic acids[6] |
| Common Analytes | Polar and non-polar byproducts | Peptides, large molecules, non-polar byproducts | Volatile and semi-volatile byproducts |
| Key Advantages | Excellent for complex mixtures, provides chromatographic separation, high quantitative accuracy.[2][4] | Rapid analysis, tolerant to some salts and buffers.[5] | Provides detailed fragmentation patterns for structural elucidation, excellent chromatographic separation.[5] |
| Key Disadvantages | Ion suppression effects, potential for in-source reactions.[5] | Co-crystallization issues, potential for matrix interference.[5] | Derivatization adds complexity and potential for artifacts, not suitable for non-volatile compounds. |
Quantitative Performance Comparison
The following table presents a summary of quantitative performance data for the analysis of boronic acids and their impurities using LC-MS/MS, demonstrating the high sensitivity and accuracy of this technique.
| Analyte | Method | Linearity (R²) | Recovery (%) | LOQ | Reference |
| 20 Boronic Acids | UPLC-ESI-MS | >0.98 (UV response) | 97.1 - 105.7 | 1.0 µg | [2][4] |
| Carboxy & Methyl Phenyl Boronic Acid | LC-ESI-MS/MS | >0.99 | 80 - 120 | 0.05 ppm | [3][4] |
| Phenylboronic Acid Derivatives | LC-ESI-MS/MS | - | - | 2 - 10 pg/mL | [1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of boronic acid reaction byproducts using different mass spectrometry platforms.
Protocol 1: LC-ESI-MS/MS for Direct Analysis of Reaction Byproducts
This protocol is adapted for the direct analysis of a reaction mixture, such as a Suzuki-Miyaura coupling, without derivatization.
-
Sample Preparation:
-
Quench the reaction mixture with a suitable solvent (e.g., acetonitrile).
-
Dilute an aliquot of the quenched reaction mixture with the initial mobile phase (e.g., 10 mM ammonium acetate in water:acetonitrile) to a final concentration of approximately 1-10 µg/mL.[5]
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography:
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[3]
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be screened for optimal sensitivity.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known byproducts or full scan for unknown byproduct identification.[3][4]
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Protocol 2: GC-EI-MS for Analysis of Volatile Byproducts after Derivatization
This protocol is suitable for identifying and quantifying volatile byproducts after converting them into more thermally stable and volatile derivatives.
-
Derivatization (Silylation):
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[5]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[5]
-
-
Gas Chromatography:
-
Mass Spectrometry (Single Quadrupole or ToF):
Visualizing Reaction Pathways and Analytical Workflows
Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical boronic acid reaction mechanism and a general experimental workflow for byproduct analysis.
Suzuki-Miyaura Catalytic Cycle and Byproduct Formation
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction and the potential pathways for the formation of common byproducts.
References
- 1. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Bis(trifluoromethyl)phenylboronic Acid: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a clear, step-by-step framework for the proper disposal of 2,5-Bis(trifluoromethyl)phenylboronic acid, ensuring the safety of personnel and the protection of our environment. Adherence to these procedures is critical for minimizing risks and maintaining compliance.
Immediate Safety and Handling:
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. This compound, like other boronic acid derivatives, should be managed as hazardous waste.[1] Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1][2]
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[1] | Prevents skin contact with the chemical. |
| Body Protection | A fully fastened lab coat that covers the arms.[1] | Shields skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator if handling as a powder or if aerosolization is possible.[3] | Prevents inhalation of hazardous particles. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from collection to final disposal.
Waste Segregation and Collection
Proper segregation is fundamental to safe waste management.
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
Waste Treatment and Neutralization
Container Decontamination
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.[2]
-
Collect Rinsate : The initial rinsate must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinses may also need to be collected, depending on institutional guidelines.[2]
-
Drying and Final Disposal : After a thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2] The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.[2]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
-
Containment : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.[3]
-
Decontamination : Clean the spill area thoroughly.[3] All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting : Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) department.[3]
Storage and Final Disposal
-
Storage : Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1]
-
Professional Disposal : Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the chemical waste.[6] Disposal must be in a manner consistent with federal, state, and local regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 2,5-Bis(trifluoromethyl)phenylboronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Bis(trifluoromethyl)phenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this chemical.
Immediate Safety Precautions
When handling this compound, it is crucial to adhere to strict safety protocols to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for the 2,5-isomer was not found, data from the closely related 2,4-Bis(trifluoromethyl)phenylboronic acid indicates that this compound should be treated as a substance that can cause skin and eye irritation.[1] The trifluoromethyl groups also warrant caution due to their electron-withdrawing nature, which can influence the reactivity of the molecule.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[1][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] It is crucial to check the glove manufacturer's compatibility chart for the specific compound and solvent being used.[2] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
The work area within the chemical fume hood should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[3]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[2] Do not mix with incompatible waste streams.[2]
-
Contaminated Materials: Any materials, such as filter paper or gloves, that are contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[5]
-
Disposal Method: For small quantities, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be an option if permitted by your institution and local regulations.[5] However, the recommended method for disposal is collection for hazardous waste disposal by a certified waste management company.[5]
-
Regulations: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.[2][6][7] Do not pour waste down the drain unless explicitly permitted by your local water authority.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


